Aconitate(3-)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H3O6-3 |
|---|---|
Molecular Weight |
171.08 g/mol |
IUPAC Name |
prop-1-ene-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H6O6/c7-4(8)1-3(6(11)12)2-5(9)10/h1H,2H2,(H,7,8)(H,9,10)(H,11,12)/p-3 |
InChI Key |
GTZCVFVGUGFEME-UHFFFAOYSA-K |
SMILES |
C(C(=CC(=O)[O-])C(=O)[O-])C(=O)[O-] |
Canonical SMILES |
C(C(=CC(=O)[O-])C(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Enzymology of Aconitate 3 Interconversion
Aconitase (Aconitate Hydratase) Enzyme Family Classification and Isoforms
Aconitase (EC 4.2.1.3) belongs to the family of hydro-lyases. wikipedia.orgproteopedia.org In eukaryotes, including mammals, two primary isoforms of aconitase have been identified: a mitochondrial form (m-aconitase or ACO2) and a cytosolic form (c-aconitase or ACO1). proteopedia.orgmdpi.com Both isoforms catalyze the same reversible isomerization of citrate (B86180) to isocitrate. mdpi.com However, they are encoded by different genes and exhibit distinct intracellular functions beyond this catalytic role. tandfonline.commdpi.com
The mitochondrial isoform, ACO2, is a key enzyme in the tricarboxylic acid (TCA) cycle, a fundamental pathway for cellular energy production. mdpi.comnih.gov The cytosolic isoform, ACO1, in addition to its enzymatic activity, functions as an iron regulatory protein (IRP1). ebi.ac.uknih.gov This dual functionality allows it to play a crucial role in maintaining cellular iron homeostasis. mdpi.comnih.gov
Cytosolic aconitase (ACO1) exhibits a remarkable structural plasticity related to its dual function. proteopedia.org When cellular iron levels are sufficient, ACO1 assembles a [4Fe-4S] cluster and functions as an active aconitase. nih.gov However, under iron-deficient conditions, the cluster is lost, and the apo-protein undergoes a conformational change that allows it to bind to iron-responsive elements (IREs) in messenger RNAs (mRNAs), thereby regulating the translation of proteins involved in iron metabolism. ebi.ac.uk This structural switch between the enzymatic and RNA-binding forms is a key feature of c-aconitase. proteopedia.org
A defining feature of aconitase is the presence of an iron-sulfur (Fe-S) cluster in its active site. wikipedia.org Unlike the majority of Fe-S proteins where the cluster's primary role is electron transfer, in aconitase, the cluster directly participates in the catalytic reaction as a Lewis acid. wikipedia.org The active form of the enzyme contains a cubane-type [4Fe-4S]2+ cluster. wikipedia.org This cluster is coordinated to the protein by three cysteine residues. The fourth iron atom (Fea) is unique as it is not ligated to a cysteine but is available to bind to a water molecule or the hydroxyl and carboxyl groups of the substrate. nih.govmolbiolcell.org
The enzyme can exist in an inactive state containing a [3Fe-4S]+ cluster. wikipedia.org This inactive form is generated by the oxidative loss of the labile fourth iron atom, Fea. wikipedia.orgnih.gov The transition between the active [4Fe-4S] and inactive [3Fe-4S] forms is reversible. wikipedia.orgnih.gov The inactive [3Fe-4S] cluster can be converted back to the active [4Fe-4S] form by the incorporation of a ferrous ion (Fe2+). nih.govpnas.org This ability to switch between the two cluster states is central to the regulatory functions of aconitase, particularly the cytosolic isoform's role as an iron-responsive protein. ebi.ac.ukwikipedia.org The [4Fe-4S] cluster is highly sensitive to oxidation by reactive oxygen species like superoxide (B77818), which can lead to the inactivation of the enzyme. wikipedia.orgnih.gov
Structural Biology of Aconitase Isoforms (e.g., Mitochondrial Aconitase, Cytosolic Aconitase)
Catalytic Mechanism of Aconitate(3-) Hydration and Dehydration by Aconitase
Aconitase catalyzes the reversible isomerization of citrate to isocitrate through a two-step dehydration-hydration mechanism, with cis-aconitate as a bound intermediate. wikipedia.orgontosight.ai The reaction does not involve a net redox change. tandfonline.comwikipedia.org The iron-sulfur cluster plays a crucial role in catalysis by binding the substrate and facilitating the removal and addition of a water molecule. proteopedia.orgproteopedia.org
In the first step, a hydroxyl group is removed from citrate, forming the intermediate cis-aconitate, which remains bound to the enzyme. wikipedia.org In the second step, a water molecule is added back to the cis-aconitate in a different orientation to produce isocitrate. wikipedia.org
The conversion of aconitate(3-) by aconitase is highly stereospecific. wikipedia.org The enzyme distinguishes between the two prochiral -CH2COOH groups of citrate. illinois.edu The addition and removal of the water molecule occur on opposite faces of the cis-aconitate intermediate. wikipedia.org This is described as a trans elimination/addition of water. wikipedia.org
For the hydration of cis-aconitate to form isocitrate, the hydroxyl group adds to the Re face of the double bond. vaia.com To ensure the correct stereochemistry of the product, specifically (2R,3S)-isocitrate, the cis-aconitate intermediate is thought to undergo a "flip" or rotation of 180° within the active site. wikipedia.org This reorientation allows the subsequent hydration step to occur with the correct stereochemical outcome. wikipedia.org The precise mechanism of this flip is still debated, with some theories suggesting the intermediate is released and then rebinds, while others propose it remains enzyme-bound during the rotation. wikipedia.org
The active site of aconitase is a complex environment where numerous amino acid residues from all four domains of the protein contribute to substrate binding and catalysis. proteopedia.orgrcsb.org The substrate, either citrate or isocitrate, binds to the unique fourth iron atom (Fea) of the [4Fe-4S] cluster through one of its carboxyl groups and its hydroxyl group. molbiolcell.orgrcsb.org
Several key residues are implicated in the catalytic mechanism. wikipedia.orgrcsb.org Serine 642 is proposed to act as the catalytic base, responsible for abstracting a proton from the Cβ of isocitrate (or C2 of citrate). ebi.ac.ukrcsb.org The resulting negative charge is stabilized by an "oxyanion hole" formed by the backbone amide and side chain of Arginine 644. rcsb.org
Histidine 101, part of a His101-Asp100 pair, is thought to act as a general acid, protonating the hydroxyl group of the substrate to facilitate its departure as a water molecule. wikipedia.orgebi.ac.uk Other histidine-carboxylate pairs, such as Asp165-His147 and Glu262-His167, are also present in the active site and are believed to be involved in proton transfer reactions with the water molecule bound to the iron-sulfur cluster. proteopedia.orgrcsb.org A network of arginine residues (Arg447, Arg452, Arg580, Arg644) and other polar residues like Gln72 and Ser166 contribute to the specific recognition and orientation of the substrate through hydrogen bonding interactions. proteopedia.orgrcsb.org Cysteine residues (Cys358, Cys421, Cys424) are crucial for ligating the [4Fe-4S] cluster to the protein backbone. proteopedia.orgutoronto.ca
Stereochemistry of Aconitate(3-) Conversion
Kinetic Characterization of Aconitate(3-) Interconverting Enzymes
The kinetic properties of aconitase have been studied in various organisms and cellular compartments. The enzyme's activity can be measured by monitoring the formation of cis-aconitate from either citrate or isocitrate at 240 nm. abcam.com The Michaelis-Menten constant (Km) for its substrates provides insight into the enzyme's affinity for them.
Studies on aconitase from different sources have revealed variations in their kinetic parameters. For instance, mitochondrial aconitase from Ehrlich ascites tumor cells exhibits substrate inhibition by citrate, with a Km value similar to that of the cytoplasmic isoform (1.0 mM and 0.9 mM, respectively). nih.gov The kinetic parameters for recombinant human mitochondrial aconitase (ACO2) have also been determined. researchgate.net The enzyme is subject to inhibition by various compounds. For example, oxalacetate (B90230) acts as a mixed-type inhibitor for both cytoplasmic and mitochondrial aconitases, though with different inhibition constants. nih.gov Fluorocitrate, formed from the toxin fluoroacetate, is a potent competitive inhibitor of aconitase, leading to a halt in the TCA cycle. wikipedia.org trans-Aconitate acts as a competitive inhibitor when cis-aconitate is the substrate. researchgate.net
Table 1: Kinetic Parameters of Aconitase from Different Sources
| Enzyme Source | Substrate | Km (mM) | Inhibitor | Ki (mM) | Inhibition Type | Reference |
|---|---|---|---|---|---|---|
| Ehrlich Ascites Tumor Cells (Mitochondrial) | Citrate | 1.0 | Oxalacetate | 1.0 | Mixed | nih.gov |
| Ehrlich Ascites Tumor Cells (Cytoplasmic) | Citrate | 0.9 | Oxalacetate | 0.3 | Mixed | nih.gov |
| Yeast (Yarrowia lipolytica) pH 4.0 | Citrate | - | - | - | - | mdpi.com |
| Yeast (Yarrowia lipolytica) pH 5.5 | Citrate | - | - | - | - | mdpi.com |
| Yeast (Yarrowia lipolytica) pH 9.0 | Citrate | - | - | - | - | mdpi.com |
| Beef Liver (Cytosolic) | - | - | - | - | - | pnas.org |
| Human (Mitochondrial, Recombinant) | Citrate | - | - | - | - | researchgate.net |
| Human (Mitochondrial, Recombinant) | Isocitrate | - | - | - | - | researchgate.net |
| Human (Mitochondrial, Recombinant) | cis-Aconitate | - | - | - | - | researchgate.net |
Substrate Specificity and Affinity for Aconitate(3-) and Related Compounds
Aconitase, also known as aconitate hydratase, is a key enzyme in the tricarboxylic acid (TCA) cycle that demonstrates specificity for citrate, cis-aconitate, and isocitrate. wikipedia.orgwikidoc.org It catalyzes the stereospecific isomerization of citrate to isocitrate, with cis-aconitate serving as an intermediate that typically remains bound to the enzyme. wikipedia.orgwikidoc.org The enzyme's active site contains an iron-sulfur cluster, which directly interacts with the substrate. wikidoc.org
While aconitase efficiently interconverts its primary substrates, its affinity for other related compounds varies. For instance, trans-aconitate acts as a competitive inhibitor of aconitase. creative-enzymes.com The enzyme also displays a significantly lower affinity and catalytic efficiency for substituted substrates like 2-methyl-cis-aconitate compared to its natural substrate, cis-aconitate. vulcanchem.com Studies with aconitases from Salmonella enterica (SeAcnA and SeAcnB) have shown that their catalytic efficiencies are 40 and 60 times lower, respectively, with 2-methyl-cis-aconitate as a substrate. plos.org
Furthermore, research on bovine heart aconitase has revealed that it can catalyze a reversible reaction between D-threo-alpha-methylisocitrate and alpha-methyl-cis-aconitate. nih.gov However, it does not facilitate the formation of methylcitrate from these substrates. nih.gov The Michaelis constants (Km) for these reactions indicate a higher affinity for alpha-methyl-cis-aconitate (Km = 0.05 mM) than for D-threo-alpha-methylisocitrate (Km = 0.2 mM). nih.gov
The specificity of aconitase is crucial for metabolic regulation. The isomer of 2-methylaconitate produced by the enzyme AcnD in some bacteria is not a substrate for aconitase, necessitating the action of an isomerase, PrpF, to convert it into a usable form. plos.orgrcsb.org This highlights the stringent stereochemical requirements of the aconitase active site.
Table 1: Substrate Specificity and Affinity of Aconitase for Various Compounds
| Enzyme Source | Substrate | Affinity (Km) | Notes |
|---|---|---|---|
| Escherichia coli (AcnB) | cis-aconitate | 0.016 mM | High affinity. uniprot.org |
| Escherichia coli (AcnB) | isocitrate | 0.051 mM (low conc.), 19.7 mM (high conc.) | Biphasic kinetics observed. uniprot.org |
| Escherichia coli (AcnB) | citrate | 11 mM | Lower affinity compared to cis-aconitate and isocitrate. uniprot.org |
| Salmonella enterica (SeAcnA) | 2-methyl-cis-aconitate | 180-229 µM | Catalytic efficiency is 40-fold lower than with cis-aconitate. plos.org |
| Salmonella enterica (SeAcnB) | 2-methyl-cis-aconitate | 180-229 µM | Catalytic efficiency is 60-fold lower than with cis-aconitate. plos.org |
| Bovine Heart | D-threo-alpha-methylisocitrate | 0.2 mM | Substrate for the enzyme. nih.gov |
| Bovine Heart | alpha-methyl-cis-aconitate | 0.05 mM | Higher affinity substrate compared to D-threo-alpha-methylisocitrate. nih.gov |
Reaction Velocity and Equilibrium Constants of Aconitate(3-) Transformations
The enzymatic transformation of aconitate(3-) and its related compounds by aconitase is a reversible reaction with specific kinetic parameters. Under equilibrium conditions, the mixture of substrates for aconitase consists of approximately 91% citrate, 6% isocitrate, and 3% cis-aconitate. expasy.org
The maximum velocity (Vmax) and Michaelis constant (Km) for aconitase vary depending on the substrate and the source of the enzyme. For aconitase B (AcnB) from Escherichia coli, the Vmax with cis-aconitate as the substrate is 39.1 µmol/min/mg. uniprot.org For citrate and isocitrate, the Vmax values are 23.8 µmol/min/mg and 5.92 µmol/min/mg (at low substrate concentrations), respectively. uniprot.org
In the case of Salmonella enterica aconitases (SeAcnA and SeAcnB) acting on 2-methyl-cis-aconitate, the Vmax values range from 50 to 60 µM/min. plos.org This is significantly lower than the rates observed with the natural substrate, cis-aconitate, reflecting the reduced catalytic efficiency. plos.org
The equilibrium of the aconitase reaction is crucial for the metabolic flux through the TCA cycle. The addition of an inhibitor like fluorocitrate can significantly alter the citrate-to-isocitrate ratio, demonstrating the dynamic nature of this equilibrium. asm.org
Table 2: Kinetic Parameters of Aconitase from Escherichia coli (AcnB)
| Substrate | Km | Vmax |
|---|---|---|
| citrate | 11 mM | 23.8 µmol/min/mg |
| cis-aconitate | 0.016 mM | 39.1 µmol/min/mg |
| isocitrate (0.01-0.8 mM) | 0.051 mM | 5.92 µmol/min/mg |
| isocitrate (0.8-40 mM) | 19.7 mM | 57.8 µmol/min/mg |
| (2R,3S)-2-methylisocitrate | 0.21 mM | Not specified |
Data sourced from UniProt entry for E. coli AcnB. uniprot.org
Other Enzymes Associated with Aconitate(3-) Metabolism
Aconitate Decarboxylase: Mechanism and Biological Context
Aconitate decarboxylase, also known as cis-aconitate decarboxylase (CAD) or immunoresponsive gene 1 (IRG1), is an enzyme that catalyzes the decarboxylation of cis-aconitate to produce itaconic acid and carbon dioxide. wikipedia.orgresearchgate.net This reaction is a key step in the production of itaconate, a metabolite with important immunomodulatory functions. researchgate.net
In fungi such as Aspergillus terreus, aconitate decarboxylase is a crucial enzyme for the commercial production of itaconic acid. wikipedia.orgfrontiersin.org The enzyme from A. terreus has a Km value of 2.45 mM for cis-aconitate at 37°C and a pH optimum of 6.2. frontiersin.org In mammals, the expression of aconitate decarboxylase (IRG1) is highly induced in macrophages during inflammation. researchgate.net
A different pathway for itaconic acid synthesis exists in the fungus Ustilago maydis, which involves the isomerization of cis-aconitate to trans-aconitate, followed by decarboxylation by trans-aconitate decarboxylase (Tad1). oup.comnih.gov Tad1 is a novel type of decarboxylase belonging to the aspartase/fumarase superfamily. oup.comnih.gov Structural and mechanistic studies of Tad1 have shown that the decarboxylation is favored under acidic conditions and involves protonation and a double bond migration. nih.gov
Aconitate Isomerase Activities
Aconitate isomerase is an enzyme that catalyzes the interconversion of cis-aconitate and trans-aconitate. uniprot.org This activity is distinct from that of aconitase, which interconverts citrate, cis-aconitate, and isocitrate. ontosight.ai
An aconitate isomerase from Pseudomonas sp. has been characterized, showing a 14-fold higher preference for cis-aconitic acid over trans-aconitic acid. uniprot.org The kinetic parameters for this enzyme are a Km of 5.9 mM for cis-aconitic acid and 80 mM for trans-aconitic acid. uniprot.org The kcat values are 4500 sec-1 for cis-aconitic acid and 15000 sec-1 for trans-aconitic acid. uniprot.org
In the bacterium Shewanella oneidensis, the protein PrpF has been identified as a methylaconitate isomerase. rcsb.org PrpF is essential in the 2-methylcitric acid cycle for propionate (B1217596) catabolism when the enzyme AcnD is used. plos.orgrcsb.org PrpF isomerizes the product of the AcnD reaction into the correct stereoisomer that can be further metabolized by aconitase. plos.orgrcsb.org This highlights the importance of isomerase activity in ensuring metabolic intermediates have the correct stereochemistry for subsequent enzymatic reactions.
Trans-Aconitate 3-Methyltransferase: Enzymatic Activity and Significance
Trans-aconitate 3-methyltransferase is an enzyme that catalyzes the S-adenosyl-L-methionine-dependent methylation of trans-aconitate. uniprot.orguniprot.orgwikipedia.org This enzyme has been identified in both bacteria and yeast. wikipedia.org
In Saccharomyces cerevisiae (baker's yeast), this enzyme shows high affinity for trans-aconitate and 3-isopropylmalate, but can also methylate cis-aconitate, isocitrate, and citrate at lower rates. uniprot.orguniprot.orgexpasy.org The methylation of trans-aconitate is thought to be a detoxification mechanism, as trans-aconitate can be a spontaneous breakdown product of cis-aconitate. uniprot.orguniprot.org The kinetic parameters for the yeast enzyme with various substrates have been determined, showing a Km of 660 µM for trans-aconitate and a Vmax of 44.8 nmol/min/mg. uniprot.org
The enzyme from Escherichia coli catalyzes a different methylation reaction, forming (E)-3-(methoxycarbonyl)-pent-2-enedioate, and is classified as a separate enzyme. expasy.org The activity of trans-aconitate 3-methyltransferase has implications in secondary metabolite biosynthesis and the regulation of the citric acid cycle. ontosight.ai
**Table 3: Kinetic Parameters of Trans-Aconitate 3-Methyltransferase from *Saccharomyces cerevisiae***
| Substrate | Km (µM) | Vmax (nmol/min/mg) |
|---|---|---|
| trans-aconitate | 660 | 44.8 |
| cis-aconitate | 74000 | 12.1 |
| itaconate | 44000 | 26.9 |
| isopropylmaleate | 323 | 39.7 |
Data sourced from UniProt entry for S. cerevisiae TMT1. uniprot.org
Metabolic Pathways Involving Aconitate 3
The Tricarboxylic Acid (TCA) Cycle and Aconitate(3-) Dynamics
The TCA cycle, also known as the Krebs cycle, is a central hub of cellular metabolism, responsible for the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins to generate energy. asm.orgnih.gov Aconitate(3-) is a transient but essential intermediate in this cycle. mdpi.comnih.gov
Within the TCA cycle, Aconitate(3-) is formed through the dehydration of citrate (B86180), a reaction catalyzed by the enzyme aconitase. creative-proteomics.combu.edu This same enzyme then facilitates the hydration of the cis-aconitate intermediate to form isocitrate. creative-proteomics.combu.edu This two-step isomerization is critical for the continuation of the TCA cycle, as it converts a tertiary alcohol (citrate), which is a poor substrate for oxidation, into a readily oxidizable secondary alcohol (isocitrate). bu.edu
The significance of Aconitate(3-) extends to its role as a precursor for various biosynthetic pathways. Intermediates of the TCA cycle, including those derived from Aconitate(3-)'s downstream products, are siphoned off for the synthesis of amino acids, and other vital biomolecules. asm.orgontosight.ai
The enzymatic step involving Aconitate(3-), catalyzed by aconitase, is a key regulatory point in the TCA cycle. nih.gov The activity of aconitase is sensitive to cellular conditions, particularly oxidative stress. nih.govpnas.org The enzyme contains an iron-sulfur cluster that is essential for its catalytic activity and can be inactivated by reactive oxygen species (ROS). nih.govpnas.org This sensitivity allows the cell to modulate TCA cycle flux in response to oxidative stress, slowing down the cycle to reduce the production of ROS from the electron transport chain. nih.govpnas.org
Furthermore, the concentration of the product, isocitrate, is kept low to thermodynamically favor the forward reaction from citrate, as the conversion has a positive standard free energy change. bu.edu This is achieved by the rapid consumption of isocitrate by the next enzyme in the cycle, isocitrate dehydrogenase. proteopedia.org
Aconitate(3-) as a Key Intermediate in Central Carbon Metabolism and Energy Flux
The Glyoxylate (B1226380) Cycle and Aconitate(3-) Bypass Mechanism
In plants, bacteria, protists, and fungi, the glyoxylate cycle serves as an anabolic pathway that enables the use of two-carbon compounds like acetate (B1210297) for the synthesis of carbohydrates. wikipedia.org This cycle shares several enzymes with the TCA cycle, including aconitase, and thus also involves Aconitate(3-). wikipedia.orgtaylorandfrancis.com
The glyoxylate cycle functions as an anaplerotic pathway, meaning it replenishes intermediates of the TCA cycle that are used for biosynthesis. numberanalytics.com Specifically, it bypasses the decarboxylation steps of the TCA cycle, allowing for the net conversion of acetyl-CoA into succinate (B1194679) and malate (B86768). wikipedia.org Aconitate(3-) is an intermediate in the initial steps of this cycle, leading to the formation of isocitrate, which is then cleaved into glyoxylate and succinate. wikipedia.org
The succinate produced can then enter the TCA cycle to be converted to malate and oxaloacetate, which are precursors for gluconeogenesis, the synthesis of glucose from non-carbohydrate sources. wikipedia.orgabuad.edu.ng This is particularly important in germinating seeds of oil-seed plants, where stored lipids are converted into sugars to fuel growth. nih.gov
Aconitate(3-) serves as a common intermediate linking the TCA and glyoxylate cycles. wikipedia.orgtaylorandfrancis.com The enzyme aconitase is present in both the mitochondria (for the TCA cycle) and the cytosol or glyoxysomes (for the glyoxylate cycle), allowing for the distribution of citrate and its isomers between these two pathways. nih.govnih.gov
The partitioning of citrate and, by extension, Aconitate(3-) between the TCA and glyoxylate cycles is a highly regulated process. This regulation ensures that the cell can balance its energy needs (TCA cycle) with its biosynthetic requirements (glyoxylate cycle), depending on the available carbon sources and the metabolic state of the organism. asm.org
Role of Aconitate(3-) in Anaplerotic Reactions and Gluconeogenesis
Alternative Metabolic Fates and Biosynthetic Roles of Aconitate(3-)
Beyond its central role in the TCA and glyoxylate cycles, Aconitate(3-) and its isomers can have other metabolic fates and biosynthetic roles.
cis-Aconitate is a direct precursor for the production of itaconic acid in some fungi, such as Aspergillus terreus. researchgate.netresearchgate.net Itaconic acid is a valuable platform chemical with various industrial applications. researchgate.net The enzyme cis-aconitate decarboxylase (CadA) catalyzes the conversion of cis-aconitate to itaconic acid. researchgate.net
trans-Aconitate can be produced from cis-aconitate and can accumulate in some plants. mdpi.com It has been suggested to play a role in regulating the TCA cycle and may act as an antifeedant. encyclopedia.pub In some bacteria, trans-aconitate can be methylated by the enzyme trans-aconitate 3-methyltransferase. wikipedia.org
Biosynthetic Precursor: As an intermediate of central metabolism, the carbon skeleton of Aconitate(3-) can ultimately be incorporated into a wide range of biomolecules. The downstream products of the TCA and glyoxylate cycles, derived from Aconitate(3-), provide the building blocks for amino acids, fatty acids, and other essential compounds. ontosight.aigithub.io
Aconitate(3-) as a Precursor in Specific Biosynthetic Routes (e.g., Itaconate Synthesis)
Aconitate(3-), primarily in its cis-aconitate form, is a key intermediate in the tricarboxylic acid (TCA) cycle and serves as a crucial precursor for the biosynthesis of itaconate, a dicarboxylic acid with significant industrial and immunomodulatory applications. guidetomalariapharmacology.orggoogle.com The production of itaconate from aconitate occurs via distinct pathways depending on the organism. oup.com
In fungi such as Aspergillus terreus and in mammalian immune cells like macrophages, itaconate is synthesized through the direct decarboxylation of cis-aconitate. researchgate.netrsc.org This reaction is catalyzed by the enzyme cis-aconitate decarboxylase (CAD), which is also known as Aconitate Decarboxylase 1 (ACOD1) or Immunoresponsive Gene 1 (IRG1). guidetomalariapharmacology.orgresearchgate.net In macrophages, the expression of the gene encoding ACOD1 is significantly upregulated in response to inflammatory stimuli, such as lipopolysaccharide (LPS), linking cellular metabolism directly to the immune response. rsc.orgnih.govnih.gov The synthesis of itaconate represents a metabolic diversion from the TCA cycle, where cis-aconitate is withdrawn to produce this specialized metabolite. nih.gov
A different biosynthetic route to itaconate has been identified in the basidiomycete fungus Ustilago maydis. oup.com In this organism, the process involves two sequential enzymatic reactions. First, cis-aconitate is converted to its stereoisomer, trans-aconitate, by the enzyme aconitate isomerase (Adi1). oup.com Subsequently, the trans-aconitate is decarboxylated by the enzyme trans-aconitate decarboxylase (Tad1) to yield itaconate. oup.com This pathway highlights the metabolic versatility among different organisms for producing the same valuable compound from a common TCA cycle intermediate.
Table 1: Comparison of Itaconate Biosynthetic Pathways from Aconitate
| Feature | Pathway 1: Direct Decarboxylation | Pathway 2: Isomerization and Decarboxylation |
| Starting Substrate | cis-Aconitate | cis-Aconitate |
| Key Intermediate | None | trans-Aconitate |
| Enzyme(s) | cis-Aconitate Decarboxylase (CAD/ACOD1/IRG1) guidetomalariapharmacology.orgresearchgate.net | 1. Aconitate Isomerase (Adi1) 2. trans-Aconitate Decarboxylase (Tad1) oup.com |
| Example Organisms | Aspergillus terreus, Mammalian Macrophages researchgate.netrsc.org | Ustilago maydis oup.com |
| Cellular Context | TCA Cycle branch point, induced during inflammation in macrophages. nih.govnih.gov | Two-step conversion organized in a gene cluster. oup.com |
Aconitate(3-) in Microbial Carbon Assimilation and Adaptation
The ability of microorganisms to utilize various carbon sources is fundamental to their survival, growth, and competitiveness in diverse environments. nih.govoup.com Aconitate, particularly in its trans-aconitic acid (TAA) form, serves as a natural carbon source that many bacteria can assimilate, demonstrating a key mechanism for environmental adaptation. nih.govoup.com The catabolism of TAA and its role in linking bacterial interactions with their environment have been elucidated through studies on various bacteria. oup.com
Research on Bacillus velezensis FZB42 has identified a specific regulatory system responsible for sensing and catabolizing TAA from the environment. oup.com This system is composed of a tar operon, which is controlled by an adjacent positive regulatory gene, tarR. nih.govoup.com When TAA is present, the TarR protein is activated and binds to the promoter region, initiating the expression of the operon. oup.com The operon encodes two key proteins: a membrane transporter, TarB, which functions to import TAA into the cell, and an aconitate isomerase, TarA. oup.com The TarA enzyme then converts the imported trans-aconitic acid into cis-aconitic acid, which can directly enter the central TCA cycle for energy and biomass production. oup.com
The capacity to assimilate TAA provides a significant growth and competitive advantage to the host bacteria, especially in soil environments where carbon sources can be scarce. nih.govoup.com Bioinformatics analyses have revealed that this TAA assimilation system is widespread throughout the bacterial domain, indicating its broad importance for bacterial carbon acquisition and survival. nih.govoup.com Furthermore, the central enzyme aconitase (AcoA), which interconverts citrate and isocitrate via cis-aconitate in the TCA cycle, is crucial for primary metabolism and development in soil bacteria like Streptomyces coelicolor. nih.gov Disrupting the gene for this enzyme leads to severe defects in growth, antibiotic production, and the formation of aerial mycelium and spores, underscoring the critical role of aconitate metabolism in bacterial physiology and morphological differentiation. nih.govresearchgate.net
Table 2: Key Components of the trans-Aconitic Acid (TAA) Assimilation System in Bacillus velezensis
| Component | Gene/Protein | Function |
| Regulator | TarR | A transcriptional factor that senses TAA and activates the tar operon. oup.com |
| Transporter | TarB | A membrane importer protein responsible for the uptake of TAA into the bacterial cell. oup.com |
| Enzyme | TarA | An aconitate isomerase that converts trans-aconitic acid to cis-aconitic acid. oup.com |
| Metabolic Fate | - | The resulting cis-aconitic acid enters the Tricarboxylic Acid (TCA) cycle. oup.com |
Regulation and Control of Aconitate 3 Metabolism
Transcriptional Regulation of Aconitase Gene Expression
The synthesis of aconitase is controlled at the genetic level, with various factors influencing the rate of transcription of the aconitase gene (ACO). ontosight.aiontosight.ai This regulation ensures that the amount of enzyme produced is appropriate for the cell's metabolic state.
Genetic Elements and Promoters Governing Aconitase Synthesis
The expression of aconitase genes is governed by specific genetic elements, including promoters and other regulatory sequences in the DNA. nih.govmicrobiologyresearch.org In Escherichia coli, two aconitase genes, acnA and acnB, have been identified, each with its own distinct promoters. nih.govmicrobiologyresearch.org The acnA gene has two promoters, P1acnA and P2acnA, while the acnB gene has a single promoter, PacnB. nih.govmicrobiologyresearch.org These promoters are the sites where RNA polymerase binds to initiate transcription.
In plants, such as wheat (Triticum aestivum), numerous cis-acting regulatory elements have been found in the promoter regions of aconitase genes. scilit.comnih.gov These elements are involved in developmental processes, phytohormone signaling, and responses to defense and stress. scilit.comnih.gov For instance, a mutation in the promoter of the ZjACO3 gene in jujube has been shown to affect the binding of transcription factors and influence the citric acid content in the fruit. oup.com
The table below summarizes key genetic elements involved in the regulation of aconitase gene expression.
| Organism | Gene | Promoter(s) | Key Regulatory Elements/Features |
| Escherichia coli | acnA | P1acnA, P2acnA | Activated by CRP, FruR, Fur, SoxRS; Repressed by ArcA, FNR. nih.govmicrobiologyresearch.org |
| Escherichia coli | acnB | PacnB | Activated by CRP; Repressed by ArcA, FruR, Fis. nih.govmicrobiologyresearch.org |
| Jujube (Ziziphus jujuba) | ZjACO3 | - | E-box element mutation affects transcription factor binding. oup.com |
| Wheat (Triticum aestivum) | TaACO genes | - | Contain cis-acting elements for development, hormone signaling, and stress response. scilit.comnih.gov |
Environmental and Cellular Signals Affecting Aconitase Gene Activity (e.g., Iron Levels, Hormonal Regulation)
Aconitase gene expression is responsive to a variety of environmental and cellular cues, ensuring that its activity is aligned with the cell's metabolic requirements.
Iron Levels: Iron is a critical regulator of aconitase expression and function. In many organisms, cellular iron levels directly influence the activity of proteins that control aconitase gene expression. researchgate.netfrontiersin.org In E. coli, the Fur (Ferric uptake regulator) protein, a key sensor of iron status, is involved in the regulation of the acnA gene. nih.govmicrobiologyresearch.org When iron is scarce, the cytosolic aconitase in mammalian cells, also known as Iron Regulatory Protein 1 (IRP1), loses its iron-sulfur cluster and gains the ability to bind to iron-responsive elements (IREs) in messenger RNAs (mRNAs), thereby regulating the translation of proteins involved in iron metabolism. frontiersin.orgasm.org
Hormonal Regulation: Hormones play a significant role in modulating aconitase gene expression in specific tissues. In prostate epithelial cells, testosterone (B1683101) and prolactin have been shown to regulate the expression of the mitochondrial aconitase (m-aconitase) gene. nih.govnih.govresearchgate.net These hormones can either increase or decrease m-aconitase mRNA levels and gene transcription rates depending on the specific cell type within the prostate. nih.govnih.gov This hormonal control impacts citrate (B86180) oxidation and is a key factor in the prostate's ability to produce and secrete high levels of citrate. nih.govnih.gov
Oxidative Stress: Aconitase gene expression is also induced by oxidative stress. In E. coli, the acnA gene is activated by the SoxRS regulon in response to redox stress. nih.govmicrobiologyresearch.orgpnas.org This suggests that under conditions of oxidative challenge, the cell increases its capacity to manage metabolic flux and respond to the stress.
The following table details the effects of various signals on aconitase gene expression.
| Signal | Organism/Cell Type | Effect on Aconitase Gene Expression | Reference(s) |
| Low Iron | Mammalian cells | Post-transcriptional regulation via IRP1 binding to IREs. frontiersin.orgasm.org | frontiersin.orgasm.org |
| Testosterone | Rat ventral prostate cells, human malignant prostate cells | Increased m-aconitase mRNA and transcription. nih.govnih.gov | nih.govnih.gov |
| Testosterone | Rat lateral prostate cells | Decreased m-aconitase mRNA and transcription. nih.govnih.gov | nih.govnih.gov |
| Prolactin | Rat ventral prostate cells, human malignant prostate cells | Increased m-aconitase mRNA and transcription. nih.govnih.gov | nih.govnih.gov |
| Prolactin | Rat lateral prostate cells | Decreased m-aconitase mRNA and transcription. nih.govnih.gov | nih.govnih.gov |
| Oxidative Stress | Escherichia coli | Activation of acnA gene via SoxRS. nih.govmicrobiologyresearch.orgpnas.org | nih.govmicrobiologyresearch.orgpnas.org |
Post-Translational Modifications of Aconitase Affecting Aconitate(3-) Flux
After the aconitase protein is synthesized, its activity can be further modulated through post-translational modifications (PTMs). nih.gov These modifications are often reversible and allow for rapid adjustments in aconitate(3-) metabolism in response to immediate cellular needs. nih.govnih.gov
Reversible Inactivation and Activation Mechanisms (e.g., Oxidation, Nitrosylation)
The activity of aconitase is highly sensitive to the cellular redox environment. nih.gov The enzyme contains an iron-sulfur [4Fe-4S] cluster that is essential for its catalytic function and is susceptible to modification by reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.govresearchgate.net
Oxidation: Oxidative stress can lead to the reversible inactivation of aconitase. nih.gov ROS, such as superoxide (B77818) and hydrogen peroxide, can oxidize the [4Fe-4S] cluster, causing the release of a labile iron atom and converting the cluster to an inactive [3Fe-4S]+ form. nih.govresearchgate.net This inactivation reduces the flow of substrates through the TCA cycle. nih.govresearchgate.net The enzyme can be reactivated through the repair of the iron-sulfur cluster, a process that can be facilitated by proteins like frataxin. nih.govresearchgate.net
Nitrosylation: Nitric oxide (NO) and its derivatives can also reversibly inactivate aconitase. pnas.orgnih.gov NO can directly interact with the iron-sulfur cluster, leading to its disassembly and a loss of enzyme activity. nih.gov In some cases, nitrosylation of cysteine residues near the active site can also contribute to inactivation. researchgate.net This modification is a key mechanism by which NO can modulate cellular metabolism. pnas.org S-nitrosylation of aconitase has been shown to inhibit its function, which may serve to minimize ROS production under conditions of oxidative or nitrative stress. mdpi.comencyclopedia.pub
Phosphorylation and Other Covalent Modifications
In addition to redox-sensitive modifications, aconitase activity is also regulated by other covalent modifications, most notably phosphorylation. nih.gov
Phosphorylation: Aconitase can be phosphorylated by protein kinases, which can alter its enzymatic activity. nih.govnih.gov In diabetic rat hearts, for example, increased phosphorylation of mitochondrial aconitase by protein kinase C (PKC) is associated with an enhanced reverse reaction (conversion of isocitrate to aconitate) without changing the forward reaction rate. nih.govnih.gov Phosphorylation of the cytosolic isoform of aconitase (IRP1) at specific serine residues, such as S138 and S711, has been shown to affect the stability of its iron-sulfur cluster and selectively inhibit the conversion of citrate to isocitrate. pnas.orgpnas.org In plants, phosphorylation of ACONITASE 3 at Ser91 is a key component of the stress response to mitochondrial dysfunction. oup.com
Other Modifications: Other PTMs, such as acetylation, have also been identified on aconitase. uark.edu While the precise functional consequences of acetylation on E. coli aconitase are still under investigation, studies on human mitochondrial aconitase suggest that acetylation of certain lysine (B10760008) residues can increase enzyme activity. uark.edu
Allosteric Regulation of Aconitase and Aconitate(3-) Interconversion
Aconitase activity can also be modulated by the binding of small molecules, or allosteric effectors, to sites on the enzyme distinct from the active site. ontosight.ai This form of regulation allows for rapid feedback control of the TCA cycle.
Research has shown that purine (B94841) nucleotides, such as ATP, can act as allosteric inhibitors of mitochondrial aconitase. biologists.comnih.gov In the eastern oyster, Crassostrea virginica, ATP inhibits aconitase at physiologically relevant concentrations, suggesting a role for allosteric regulation in controlling the flux of the TCA cycle. biologists.comnih.gov The sensitivity of aconitase to ATP inhibition was found to be temperature-dependent, with less inhibition at higher temperatures, which corresponds to a higher metabolic rate. biologists.comnih.gov While ADP and GDP also showed inhibitory effects, they were required at much higher concentrations, indicating that ATP is the more likely physiological regulator. biologists.com It is important to note that in mammals, mitochondrial aconitase is generally not considered a primary site for flux regulation in resting cells. biologists.com
Endogenous Metabolic Modulators of Aconitase Activity
Aconitase activity is subject to modulation by various endogenous molecules, ensuring that the flux through the citric acid (TCA) cycle is tightly coupled to the cell's metabolic state. The enzyme's sensitivity to its own substrate and product, as well as to other cellular components, is a key feature of this regulation.
Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are significant modulators of aconitase activity. tandfonline.comnih.gov The iron-sulfur [4Fe-4S]2+ cluster at the active site of both mitochondrial (mAco) and cytosolic (cAco) aconitase is highly susceptible to oxidation. tandfonline.comacs.org Oxidants can cause the reversible oxidation of this cluster, leading to the release of a labile iron atom and the formation of an inactive [3Fe-4S]1+ cluster. acs.orgresearchgate.net This inactivation can be reversed, suggesting a dynamic regulatory mechanism in response to cellular redox status. nih.gov
Specifically, peroxynitrite (ONOO-), formed from superoxide and nitric oxide, can inactivate aconitase. acs.org However, the presence of the substrate, citrate, offers significant protection against this inactivation. acs.org This suggests that the metabolic state of the mitochondria, particularly the concentration of citrate, can influence the susceptibility of aconitase to oxidative and nitrative stress. acs.org
Glutathionylation, the addition of glutathione (B108866) to cysteine residues, has also been identified as a mechanism for modulating aconitase activity under conditions of oxidative and nitrative stress. acs.org Furthermore, post-translational modifications such as phosphorylation and transamination have been described as redox-independent regulatory mechanisms. tandfonline.com In yeast, for instance, phosphorylation of cytosolic aconitase affects citrate/isocitrate metabolism. researchgate.net
The mitochondrial protein frataxin also plays a role in modulating mitochondrial aconitase activity. nih.govoup.com Frataxin is involved in the biosynthesis of the iron-sulfur cluster and can also directly chaperone Fe2+ to the inactive [3Fe-4S]+ cluster to reconstitute a functional [4Fe-4S]2+ cluster, thereby reactivating the enzyme. oup.com
Hormonal regulation of mitochondrial aconitase has been observed in specific cell types. In prostate epithelial cells, testosterone and prolactin have been shown to regulate the expression of the m-aconitase gene, thereby influencing citrate oxidation. nih.gov
| Modulator | Effect on Aconitase Activity | Mechanism |
| Reactive Oxygen Species (ROS) | Inhibition | Oxidation of the [4Fe-4S]2+ cluster to an inactive [3Fe-4S]1+ form. tandfonline.comacs.orgresearchgate.net |
| Reactive Nitrogen Species (RNS) | Inhibition | Oxidation and nitration of the enzyme, targeting the Fe-S cluster and amino acid residues. acs.org |
| Citrate | Protection/Reactivation | Binds to the active site, protecting the Fe-S cluster from oxidants. acs.orgnih.gov |
| Glutathione | Inhibition | S-glutathionylation of cysteine residues. acs.org |
| Frataxin | Activation/Protection | Facilitates Fe-S cluster assembly and reactivation. oup.com |
| Testosterone/Prolactin | Increased Expression | Upregulates m-aconitase gene expression in prostate cells. nih.gov |
| Phosphorylation | Modulation | Redox-independent modification affecting enzyme activity. tandfonline.comresearchgate.net |
Feedback and Feed-Forward Mechanisms Influencing Aconitate(3-) Levels
The concentration of aconitate(3-) is controlled by intricate feedback and feed-forward mechanisms that ensure metabolic homeostasis. These regulatory loops involve the products and substrates of the metabolic pathways in which aconitate(3-) is an intermediate.
A classic example of feedback inhibition occurs within the TCA cycle. While aconitase itself is not a primary rate-determining enzyme, its activity is closely linked to that of isocitrate dehydrogenase, which catalyzes the subsequent step. proteopedia.org Isocitrate dehydrogenase is allosterically inhibited by high levels of NADH and ATP, the downstream products of the cycle. proteopedia.org This inhibition leads to an accumulation of isocitrate, which in turn causes a buildup of citrate and cis-aconitate due to the reversible nature of the aconitase reaction. The increased citrate concentration can then inhibit citrate synthase, the enzyme that produces citrate, thus slowing down the entry of acetyl-CoA into the cycle. proteopedia.org
In some organisms, such as Staphylococcus aureus, aconitase itself can act as a regulatory protein. nih.govresearchgate.net Under iron-deprived conditions, aconitase can function as an RNA-binding protein, negatively regulating its own expression in a feedback loop. nih.govresearchgate.net This moonlighting function allows the cell to conserve iron by reducing the synthesis of iron-sulfur cluster-containing enzymes like aconitase. nih.gov
A feed-forward regulatory mechanism involving an sRNA has also been identified in S. aureus. nih.govresearchgate.net The sRNA, IsrR, downregulates the expression of both aconitase (CitB) and its transcriptional activator, CcpE. nih.govresearchgate.net This dual-regulatory mechanism prevents a paradoxical situation where the downregulation of aconitase could lead to citrate accumulation, which would in turn stimulate CcpE activity and aconitase transcription. nih.gov This RNA-driven feed-forward loop ensures tight control over aconitase expression during iron starvation. nih.gov
Cellular Compartmentation of Aconitate(3-) Metabolism
The metabolism of aconitate(3-) is spatially organized within the cell, with distinct roles for the enzyme aconitase in different subcellular compartments. This compartmentation necessitates specific transport mechanisms to move aconitate(3-) and related metabolites across cellular membranes.
Mitochondrial vs. Cytosolic Aconitase Localization and Function
In eukaryotes, aconitase exists as two main isoenzymes: mitochondrial aconitase (mAco or Aco2) and cytosolic aconitase (cAco or Aco1). tandfonline.comnih.gov Both isoforms catalyze the isomerization of citrate to isocitrate via cis-aconitate. nih.gov
Mitochondrial Aconitase (mAco): The primary role of mAco is as a component of the tricarboxylic acid (TCA) cycle, a central pathway for cellular respiration and ATP production. tandfonline.com It is generally considered a constitutive enzyme, although its expression can be regulated under certain conditions. nih.gov In addition to its catalytic role, mAco is implicated in the maintenance of mitochondrial DNA (mtDNA) stability. nih.gov
Cytosolic Aconitase (cAco): The cytosolic isoform, cAco, has a dual function. tandfonline.com In its active enzymatic form, containing a [4Fe-4S]2+ cluster, it participates in metabolic pathways such as the glyoxylate (B1226380) cycle (in some organisms) and the biosynthesis of glutamate (B1630785) and glutamine. oup.com When cellular iron levels are low, cAco can lose its iron-sulfur cluster and function as an iron regulatory protein 1 (IRP1). tandfonline.com As IRP1, it binds to iron-responsive elements (IREs) in specific messenger RNAs (mRNAs), regulating the translation of proteins involved in iron uptake, storage, and utilization. tandfonline.comresearchgate.net This switch between enzymatic and regulatory functions highlights a direct link between cellular metabolism and iron homeostasis. tandfonline.com
In some organisms like yeast, the distribution of aconitase between the mitochondria and cytosol is highly uneven, a phenomenon termed "eclipsed distribution," with only a small fraction of the enzyme found in the cytosol. biologists.com The mechanism for this dual localization can involve a single gene encoding both isoforms, with the final subcellular destination determined by processes like reverse translocation from the mitochondria. biologists.commolbiolcell.orgnih.gov The mitochondrial targeting sequence of the protein plays a crucial role in determining the extent of this retrograde movement into the cytosol. biologists.com
| Feature | Mitochondrial Aconitase (mAco/Aco2) | Cytosolic Aconitase (cAco/Aco1) |
| Primary Location | Mitochondrial matrix tandfonline.com | Cytosol tandfonline.com |
| Primary Function | Tricarboxylic Acid (TCA) cycle. tandfonline.com | Isomerization of citrate to isocitrate; Iron homeostasis (as IRP1). tandfonline.comresearchgate.net |
| Additional Roles | Maintenance of mitochondrial DNA stability. nih.gov | Glyoxylate cycle, glutamate/glutamine biosynthesis. oup.com |
| Regulation | Substrate/product levels, redox state, frataxin, hormones (in specific cells). nih.govacs.orgoup.comnih.gov | Iron levels (switching to IRP1), redox state, phosphorylation. tandfonline.comresearchgate.net |
Transport Mechanisms of Aconitate(3-) and Related Metabolites Across Membranes
The inner mitochondrial membrane is generally impermeable to charged molecules like aconitate(3-), citrate, and isocitrate. mdpi.com Therefore, their movement between the mitochondrial matrix and the cytosol is facilitated by specific carrier proteins.
The mitochondrial dicarboxylate/tricarboxylate carrier (DTC) is a key transporter responsible for the exchange of dicarboxylates and tricarboxylates across the inner mitochondrial membrane. uniprot.orgresearchgate.net In plants, the DTC has been shown to transport citrate, isocitrate, and both cis- and trans-aconitate, typically in exchange for dicarboxylates such as malate (B86768) or oxaloacetate. uniprot.orgresearchgate.net This counter-exchange mechanism is crucial for linking the mitochondrial and cytosolic pools of these metabolites, which is important for various metabolic processes including nitrogen assimilation and fatty acid elongation. uniprot.org
In durum wheat mitochondria, a transport system has been identified that facilitates the movement of anions including cis-aconitate. mdpi.com The transport of these metabolites is dependent on the proton motive force across the inner mitochondrial membrane. mdpi.com
Other mitochondrial carriers, such as the dicarboxylate carrier (DIC) and the succinate (B1194679)/fumarate (B1241708) carrier (SFC), also contribute to the transport of intermediates of the TCA cycle, ensuring the proper functioning of central carbon metabolism. researchgate.net The transport of these organic acids is essential for maintaining the pools of Krebs cycle intermediates and for the shuttle of reducing equivalents between the mitochondria and the cytosol. researchgate.net
Advanced Research Methodologies for Aconitate 3 Studies
Spectroscopic Techniques for Analyzing Aconitate(3-) and Aconitase
Spectroscopy provides a powerful, non-invasive window into the molecular world of aconitate(3-) and aconitase. Different spectroscopic methods offer unique insights into their structure, function, and metabolic context.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Tracing
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for tracing the flow of atoms through metabolic pathways, including the Krebs cycle where aconitate(3-) is an intermediate. By using stable isotope-labeled substrates, such as ¹³C-glucose, researchers can follow the incorporation of the isotope into downstream metabolites like aconitate. tandfonline.comnih.gov This technique, known as stable isotope-resolved metabolomics (SIRM), provides detailed information on pathway dynamics and flux. nih.gov
¹H-NMR and ¹³C-NMR are the primary methods used. ¹H-NMR can detect and quantify a wide range of metabolites in biological samples like urine with minimal preparation. nih.govwjgnet.com Studies have used ¹H-NMR to identify changes in the urinary concentrations of cis-aconitate in various disease states, such as colorectal cancer and acute kidney injury. nih.govphysiology.org Two-dimensional (2D) NMR techniques, such as Total Correlation Spectroscopy (TOCSY), can further aid in the precise identification and quantification of isotopomers. nih.gov The ability of NMR to analyze complex mixtures without derivatization and to provide structural information makes it invaluable for metabolic studies. nih.gov
Table 1: Selected Research Findings Using NMR for Aconitate(3-) Analysis
| Research Focus | Sample Type | Key Finding | Citation |
| Colorectal Cancer Detection | Urine | Elevated levels of cis-aconitate observed in CRC patients. | nih.gov |
| Esophageal Carcinoma | Urine | Significantly higher levels of cis-aconitate in EC patients compared to healthy controls. | wjgnet.com |
| Hypoxia-Induced Acute Kidney Injury | Mouse Urine | Changes in aconitate levels were identified as part of the metabolic response to hypoxia. | physiology.org |
| General Metabolic Profiling | Various | NMR is a robust method for quantifying metabolites in complex biological samples. | nih.gov |
Electron Paramagnetic Resonance (EPR) for Aconitase Iron-Sulfur Clusters
Aconitase contains an iron-sulfur cluster at its active site, which is essential for its catalytic activity. assaygenie.com Electron Paramagnetic Resonance (EPR) spectroscopy is a highly specific technique used to study paramagnetic centers, such as the iron-sulfur clusters in aconitase. The active form of aconitase possesses a diamagnetic [4Fe-4S]²⁺ cluster, which is EPR-silent. researchgate.net However, upon oxidative stress or inactivation, this cluster can be converted to a paramagnetic [3Fe-4S]¹⁺ state, which gives a distinct EPR signal at a g-value of approximately 2.01. researchgate.netnih.govoaepublish.com
This characteristic signal allows researchers to monitor the integrity and redox state of the aconitase iron-sulfur cluster. For instance, studies have used EPR to observe the conversion of the [4Fe-4S] cluster to the [3Fe-4S] form upon exposure to oxidants like peroxynitrite. researchgate.net Furthermore, the binding of substrates like citrate (B86180) to the reduced, active [4Fe-4S]¹⁺ form of the enzyme causes a specific and dramatic shift in its EPR signal, providing insights into the enzyme's catalytic mechanism. nih.govpnas.org EPR studies have been conducted on aconitase from various sources, including beef heart, yeast, and plant mitochondria. nih.govoup.comnih.govoup.com
Table 2: EPR Signal Characteristics of Aconitase Iron-Sulfur Clusters
| Aconitase State | Cluster Type | EPR Signal | g-values (approximate) | Citation |
| Active, Oxidized | [4Fe-4S]²⁺ | Silent | N/A | researchgate.net |
| Inactive | [3Fe-4S]¹⁺ | Detectable | g = 2.01 | researchgate.netnih.govoaepublish.com |
| Active, Reduced (Substrate-free) | [4Fe-4S]¹⁺ | Detectable | g = 2.06, 1.93, 1.86 | nih.govpnas.org |
| Active, Reduced (Substrate-bound) | [4Fe-4S]¹⁺ | Detectable | g = 2.04, 1.85, 1.78 | nih.govpnas.org |
Mass Spectrometry-Based Approaches for Aconitate(3-) Metabolomics
Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), is a cornerstone of modern metabolomics for the sensitive and specific quantification of aconitate(3-). tandfonline.com These methods offer high sensitivity, allowing for the detection of aconitate isomers down to very low concentrations. creative-proteomics.com
LC-MS/MS is a widely used platform for analyzing aconitate in various biological matrices, including plasma, cell extracts, and fermentation media. creative-proteomics.complos.orgresearchgate.net Different LC-MS methods have been developed to achieve baseline separation of aconitate isomers, such as cis-aconitate and trans-aconitate, from other related compounds like itaconate. researchgate.netwaters.com For example, ion-pairing LC-MS/MS methods have been shown to improve peak shape and sensitivity for aconitate analysis. researchgate.net Untargeted metabolomics studies using high-resolution MS have successfully identified aconitate as part of a diagnostic metabolic fingerprint for certain mitochondrial diseases. plos.orgnih.gov
GC-MS is another powerful technique for aconitate analysis, though it often requires derivatization of the non-volatile organic acids into more volatile forms, such as trimethylsilyl (B98337) (TMS) derivatives. jasem.com.tr GC-MS has been employed for the non-targeted screening of various compounds, including tributyl aconitate, in materials like food packaging. mdpi.com
Table 3: Mass Spectrometry Platforms for Aconitate(3-) Analysis
| Technique | Key Features | Application Examples | Citation |
| LC-MS/MS | High sensitivity and specificity, separation of isomers. | Quantification in plasma for disease biomarker discovery, analysis in cell extracts. | creative-proteomics.complos.orgresearchgate.netwaters.comnih.govnih.gov |
| GC-MS | High resolution, suitable for derivatized volatile compounds. | Analysis of organic acids in urine, screening for migrants in materials. | jasem.com.trmdpi.comacs.org |
| CE-MS | Analysis of anionic metabolites. | Large-scale determination of anionic metabolites including cis-aconitate. | acs.org |
Enzymatic Assays for Aconitate(3-) Detection and Aconitase Activity Measurement
Enzymatic assays provide a functional measure of aconitase activity and can be adapted for the detection of its substrates and products. These assays are typically based on spectrophotometric or fluorometric detection methods. assaygenie.com
Coupled Enzymatic Assays for Reaction Monitoring
A common method for determining aconitase activity is through a coupled enzymatic assay. nih.govmdpi.com In this setup, the aconitase reaction is linked to the reaction of another enzyme, typically isocitrate dehydrogenase (IDH). mdpi.comcaymanchem.com Aconitase first converts citrate to isocitrate. The subsequently added IDH then catalyzes the oxidative decarboxylation of isocitrate, which is coupled to the reduction of NADP⁺ to NADPH. mdpi.comcaymanchem.comprofacgen.com The rate of NADPH formation is monitored by the increase in absorbance at 340 nm, which is directly proportional to the aconitase activity. mdpi.comcaymanchem.comprofacgen.com
Variations of this coupled assay exist, where the final detection is colorimetric. scientificlabs.comsigmaaldrich.com For instance, the generated NADPH can reduce a dye like MTT to a colored formazan (B1609692) product, with the change in absorbance measured at a different wavelength (e.g., 450 nm or 565 nm). assaygenie.comscientificlabs.comsigmaaldrich.comsigmaaldrich.cn These assays are commercially available in kit form and can be adapted for high-throughput screening. assaygenie.comscientificlabs.comsigmaaldrich.com
Direct Spectrophotometric and Fluorometric Methods for Aconitate(3-) Transformations
Direct assays for aconitase activity measure the formation or consumption of cis-aconitate without the need for a coupling enzyme. nih.gov Cis-aconitate has a unique double bond that allows it to absorb ultraviolet light at 240 nm. Therefore, the interconversion of citrate or isocitrate to cis-aconitate can be monitored directly by measuring the change in absorbance at this wavelength. This method provides a direct measurement of the aconitase-catalyzed reaction.
Fluorometric assays can also be employed for the sensitive detection of aconitate transformation products. For example, a fluorometric assay for isocitrate measures the NADPH generated from its oxidation. assaygenie.com The NADPH, in turn, reduces a non-fluorescent probe to a highly fluorescent product, which can be measured at specific excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm). assaygenie.com This approach offers high sensitivity for quantifying isocitrate, a direct product of the aconitase reaction. assaygenie.com
Genetic and Molecular Biology Approaches in Aconitate(3-) Research
Genetic and molecular biology techniques have been instrumental in elucidating the in vivo roles of aconitase isoforms and the significance of specific amino acid residues in the catalysis and regulation of aconitate(3-). These approaches allow for the direct manipulation of the enzymes responsible for aconitate(3-) metabolism, providing insights that are unattainable through purely in vitro studies.
Gene Knockout/Knockdown Studies of Aconitase Isoforms
The targeted disruption or reduced expression of genes encoding aconitase isoforms (ACO1 for cytosolic and ACO2 for mitochondrial) has revealed their critical roles in cellular viability, metabolism, and stress responses across various organisms. nih.govnih.gov These studies underscore the essential nature of the metabolic step involving the interconversion of citrate, cis-aconitate, and isocitrate. virginia.eduwikipedia.org
In plants, virus-induced gene silencing (VIGS) of aconitase in Nicotiana benthamiana resulted in a 90% reduction in enzyme activity, leading to stunted growth, spontaneous necrotic lesions, and an altered response to oxidative stress and pathogens. researchgate.net These findings collectively indicate that proper regulation of aconitate(3-) levels by aconitase is fundamental to cellular energy production, redox balance, and survival.
Table 1: Summary of Phenotypes from Aconitase Gene Knockout/Knockdown Studies
| Organism/Cell Line | Genetic Method | Aconitase Isoform Targeted | Observed Phenotypes | Reference(s) |
| Drosophila melanogaster | Gene Knockout | Mitochondrial (mAco) | Homozygous lethal | tandfonline.com |
| Drosophila melanogaster | RNAi Knockdown | Mitochondrial (mAco) | Reduced locomotor activity, shortened lifespan, increased brain cell death | tandfonline.com |
| Chinese Hamster Ovary (CHO) Cells | siRNA Knockdown | Mitochondrial (Aco2) | Decreased cell growth, reduced ATP & NAD+ production, oxidative stress | frontiersin.orgbiospec.netnih.gov |
| Rat Dopaminergic (N27) Cells | siRNA Knockdown | Mitochondrial (m-aconitase) | Attenuated paraquat-induced H₂O₂, Fe²⁺ release, and cell death | nih.gov |
| Nicotiana benthamiana | VIGS | Aconitase | Stunted growth, spontaneous necrotic lesions, increased resistance to paraquat | researchgate.net |
Site-Directed Mutagenesis of Aconitase Active Site and Regulatory Residues
Site-directed mutagenesis is a powerful technique used to substitute specific amino acids within a protein, allowing researchers to probe the function of individual residues. This approach has been extensively applied to aconitase to identify the key players in substrate binding, catalysis, and, for the cytosolic isoform, its role as an iron regulatory protein (IRP1). nih.govpnas.org
Studies on recombinant porcine heart mitochondrial aconitase expressed in Escherichia coli involved the replacement of nine amino acid residues located near the [Fe-S] cluster and the bound substrate. nih.gov The results demonstrated that mutations of Asp100, His101, Asp165, Arg580, and Ser642 led to a dramatic 1,000- to 100,000-fold decrease in catalytic activity. These findings support a model where:
Asp100 and His101 form a crucial pair for the elimination of the substrate's hydroxyl group. nih.gov
Ser642 acts as a general base, abstracting a proton from the substrate in the dehydration step and protonating the cis-aconitate intermediate during hydration. wikipedia.orgnih.govebi.ac.uk
Arg580 is vital for substrate binding, as its replacement resulted in a 30-fold increase in the Michaelis constant (Km) and a loss of tight substrate binding. nih.gov
Asp165 plays a critical role in the interaction between the unique iron atom (Fea) of the cluster and the substrate. nih.gov
In the bifunctional cytosolic aconitase (IRP1), mutagenesis has been used to dissect its dual roles. Studies have shown that three arginine residues in the active site are involved in binding to iron-responsive elements (IREs) in mRNA. pnas.org This demonstrates that the active site cleft is responsible for both enzymatic catalysis and RNA binding, functions that are mutually exclusive and regulated by cellular iron levels. pnas.org
Further mutagenesis studies in Bacillus subtilis aconitase, which is also a bifunctional enzyme, showed that mutating residues Arg741 and Gln745 to glutamate (B1630785) resulted in increased enzymatic activity and higher protein expression, suggesting these C-terminal residues are important for its regulation. nih.govasm.org
Table 2: Effects of Site-Directed Mutagenesis on Key Aconitase Residues
| Enzyme Source | Residue(s) Mutated | Effect on Function | Conclusion | Reference(s) |
| Pig Heart (Mitochondrial) | Asp100, His101 | 10³-10⁵ fold drop in activity | Critical for elimination of substrate hydroxyl group | nih.gov |
| Pig Heart (Mitochondrial) | Ser642 | 10³-10⁵ fold drop in activity | Functions as a general base for proton abstraction/donation | nih.govebi.ac.uk |
| Pig Heart (Mitochondrial) | Arg580 | 30-fold increased Km, loss of tight substrate binding | Key residue for substrate binding | nih.gov |
| Pig Heart (Mitochondrial) | Asp165 | 10³-10⁵ fold drop in activity | Critical for interaction of Fea with substrate | nih.gov |
| Human (Cytosolic/IRP1) | 3 of 4 Arginine residues | Participates in RNA binding | Active site cleft is involved in both catalysis and RNA binding | pnas.org |
| Bacillus subtilis | Arg741, Gln745 | Increased enzymatic activity and protein expression | C-terminal residues are important for regulation | nih.govasm.org |
Computational and Modeling Approaches in Aconitate(3-) Biochemistry
Computational and modeling techniques provide a powerful lens to study the dynamics of enzyme-substrate interactions and the flow of metabolites through complex biochemical networks. These in silico approaches complement experimental data, offering a detailed, atom-level view of molecular interactions and a systems-level understanding of metabolic pathways involving aconitate(3-).
Molecular Dynamics Simulations of Aconitase-Aconitate(3-) Interactions
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. uiuc.edu This technique allows researchers to model the dynamic behavior of the aconitase enzyme as it interacts with its substrates, including aconitate(3-). By simulating these interactions, it is possible to gain insights into the conformational changes, binding energies, and the stability of the enzyme-substrate complex that are difficult to capture with static experimental structures. mdpi.comnih.gov
MD simulations can be used to:
Visualize the binding process: Track the pathway of aconitate(3-) as it enters the active site of aconitase and interacts with key residues.
Analyze conformational changes: Observe how the enzyme's structure, particularly the domains surrounding the active site, moves and adapts to accommodate the substrate. researchgate.net
Study the role of the [Fe-S] cluster: Model the interaction between the labile iron atom (Fea) of the [4Fe-4S] cluster and the carboxyl and hydroxyl groups of the substrate, which is central to the catalytic mechanism. mdpi.comnih.gov
Assess the impact of mutations: Simulate the structural and dynamic effects of amino acid substitutions (as identified through site-directed mutagenesis) on the binding and processing of aconitate(3-).
Determine the stability of reaction intermediates: Investigate the dynamics of the cis-aconitate intermediate bound within the active site, providing support for the proposed reaction mechanism. rcsb.org
For example, MD simulations have been used to study the differences in protein dynamics between the active [4Fe-4S]2+ and inactive [3Fe-4S]+ states of human mitochondrial aconitase, revealing how the redox state of the cluster impacts the enzyme's structure and stability. researchgate.net Such simulations provide a dynamic framework for interpreting experimental data and formulating new hypotheses about the catalytic cycle of aconitase.
Flux Balance Analysis and Kinetic Modeling of Aconitate(3-) Metabolic Pathways
Flux balance analysis (FBA) and kinetic modeling are systems biology approaches used to predict and analyze metabolic fluxes—the rate of turnover of molecules through a metabolic pathway—under various conditions. frontiersin.orgphysiology.orgnih.gov These models are invaluable for understanding how aconitate(3-) metabolism is integrated within the broader context of cellular metabolism, such as the TCA cycle.
Flux Balance Analysis (FBA) is a constraint-based modeling approach that uses the stoichiometry of a metabolic network to predict the distribution of metabolic fluxes at a steady state. frontiersin.org FBA does not require detailed kinetic parameters. It can be used to:
Analyze how cells reroute metabolic fluxes in response to changes in nutrient availability or environmental stress. frontiersin.org
Identify metabolic bottlenecks and potential targets for metabolic engineering.
Studies using FBA have shown that while central carbon metabolism can be robust, the flux through TCA cycle reactions, including the one catalyzed by aconitase, is highly dependent on the cellular context and the specific demands for biosynthetic precursors like 2-oxoglutarate. frontiersin.orgresearchgate.net
Kinetic Modeling provides a more detailed, dynamic description of a metabolic pathway by incorporating enzyme kinetics, substrate concentrations, and regulatory interactions. sjtu.edu.cnnih.gov A kinetic model of the TCA cycle would explicitly describe the rate of the aconitase reaction using a rate law (e.g., a Michaelis-Menten-type equation) that includes parameters for the enzyme's catalytic rate and its affinity for citrate, cis-aconitate, and isocitrate. sjtu.edu.cn These models can:
Simulate the dynamic changes in the concentrations of aconitate(3-) and other TCA cycle intermediates over time. biorxiv.orgresearchgate.net
Together, FBA and kinetic modeling are powerful computational tools for dissecting the complex regulation of metabolic pathways involving aconitate(3-) and for predicting how perturbations to the system will affect cellular function. tandfonline.com
Comparative Biochemical Studies of Aconitate 3 Metabolism
Aconitate(3-) Metabolism in Prokaryotic Organisms
The metabolism of aconitate(3-), a key intermediate in the tricarboxylic acid (TCA) cycle, exhibits remarkable diversity and functional adaptability in prokaryotic organisms. The central enzyme, aconitase, is not merely a metabolic workhorse but also a sophisticated sensor and regulator, enabling bacteria and archaea to navigate diverse and often stressful environments.
Diversity of Aconitase Enzymes in Bacteria and Archaea
Prokaryotes possess a variety of aconitase enzymes, which can be broadly categorized into distinct families based on sequence, structure, and regulation. In bacteria, two principal families, AcnA and AcnB, are well-documented and often coexist within the same organism, such as Escherichia coli. github.ionih.gov
Aconitase A (AcnA): This form is typically induced during the stationary phase of growth or in response to oxidative stress and iron availability. pnas.orgnih.gov It generally shows greater resistance to oxidants compared to AcnB. nih.gov AcnA from E. coli is structurally similar to eukaryotic mitochondrial aconitase (mAcn). github.io
Aconitase B (AcnB): This is the primary, housekeeping aconitase active during the exponential growth phase in many bacteria. pnas.orgnih.gov It is generally more sensitive to inactivation by reactive oxygen species. pnas.org
Aconitase X (AcnX): Comparative genomic analysis has unveiled a distinct and highly divergent family of aconitase homologs, termed aconitase X. oup.com This family is prevalent in many archaea and some proteobacteria. oup.com Structural studies have revealed significant differences from canonical aconitases; for instance, AcnX from Agrobacterium tumefaciens contains a [2Fe-2S] cluster, while the form from Thermococcus kodakarensis has a [3Fe-4S] cluster, contrasting with the typical [4Fe-4S] cluster found in AcnA and AcnB. nih.govnih.gov It is predicted that AcnX represents the ancestral aconitase form in archaea. oup.com
A3 Group Aconitase: A novel group of aconitases has been identified, exemplified by AcnA3 from Achromobacter denitrificans. This enzyme is exceptionally resistant to inactivation by both oxidation and reactive nitrogen species, a trait that confers significant tolerance to high-nitrite environments. nih.gov
This diversity allows prokaryotes to fine-tune their central metabolism in response to changing environmental cues, such as nutrient availability and oxidative stress.
Table 1: Comparative Properties of Prokaryotic Aconitase Families
| Feature | Aconitase A (AcnA) | Aconitase B (AcnB) | Aconitase X (AcnX) | A3 Group Aconitase |
| Primary Role | Stress response, Stationary phase | Housekeeping, Exponential growth pnas.orgnih.gov | Central metabolism in specific archaea/bacteria oup.com | Nitrosative/Oxidative stress tolerance nih.gov |
| Induction | Oxidative stress, high iron pnas.orgnih.gov | Constitutively expressed during log phase pnas.org | Varies by organism | High nitrite/NO stress nih.gov |
| Sensitivity to Oxidation | Relatively resistant nih.gov | Sensitive pnas.org | Varies by type | Highly resistant nih.gov |
| Iron-Sulfur Cluster | [4Fe-4S] embl.de | [4Fe-4S] embl.de | [2Fe-2S] or [3Fe-4S] nih.gov | [4Fe-4S] nih.gov |
| Regulatory Function | Yes (Post-transcriptional) nih.gov | Yes (Post-transcriptional) nih.gov | Not established | Primarily enzymatic |
| Example Organisms | Escherichia coli, Streptomyces spp. nih.govnih.gov | Escherichia coli, Bacillus subtilis nih.gov | Thermococcus kodakarensis, Agrobacterium tumefaciens nih.gov | Achromobacter denitrificans, Bordetella spp. nih.gov |
Unique Roles of Aconitate(3-) in Microbial Physiology and Stress Response
Beyond its catalytic role in the TCA cycle, prokaryotic aconitase is a classic example of a "moonlighting" protein, possessing a second, non-enzymatic function as a post-transcriptional regulator. This dual functionality is dependent on the assembly of its iron-sulfur cluster. github.ionih.gov When the [4Fe-4S] cluster is present, the protein functions as an active enzyme. However, under conditions of iron limitation or oxidative stress, the cluster can disassemble, converting the protein into an apo-aconitase that can bind to specific RNA structures known as iron-responsive elements (IREs). researchgate.netplos.org
This binding regulates the translation or stability of target mRNAs, providing a rapid response to cellular stress. Research findings highlight this critical regulatory role:
In Escherichia coli, apo-AcnA and apo-AcnB modulate the expression of superoxide (B77818) dismutase (SodA), a key enzyme in the oxidative stress response. AcnA binding enhances the stability of the sodA transcript, while AcnB binding reduces its stability, demonstrating opposing regulatory effects. nih.gov This allows E. coli to use its aconitase pool as a buffer and sensor for oxidative stress. nih.gov
In the antibiotic-producing bacterium Streptomyces viridochromogenes, AcnA is a bifunctional protein that regulates its own synthesis and is implicated in the broader stress response. researchgate.netplos.org A mutation in the acnA gene renders the bacterium highly sensitive to oxidative stress and impairs its complex morphological differentiation, including the formation of aerial mycelium and spores. researchgate.netplos.org
In Achromobacter denitrificans, the highly stable A3 group aconitase is essential for maintaining TCA cycle flux and cellular energy (NADH and ATP) levels during exposure to high concentrations of nitrite, a source of reactive nitrogen species. nih.gov Its resistance to inactivation prevents a metabolic bottleneck at the citrate (B86180) isomerization step, which is critical for survival under these specific stress conditions. nih.gov
Aconitate(3-) Metabolism in Eukaryotic Organisms
In eukaryotes, the metabolism of aconitate(3-) is compartmentalized, with distinct aconitase isoforms operating in different cellular locations. This separation allows for specialized roles in energy metabolism, biosynthetic pathways, and the regulation of cellular iron homeostasis, a function that is particularly well-developed in vertebrates.
Aconitase Isoforms and Functions in Plants and Fungi
Plants and fungi typically possess multiple aconitase isoforms, most prominently cytosolic and mitochondrial forms encoded by separate genes. github.ioebi.ac.uk
Mitochondrial Aconitase (mAcn): This isoform is a core component of the TCA cycle, located within the mitochondrial matrix. Its primary function is the conversion of citrate to isocitrate, feeding into the energy-producing reactions of the cycle. github.iomolbiolcell.org In higher fungi, a related enzyme called homoaconitase, which is involved in lysine (B10760008) biosynthesis, is also found in the mitochondria. embl.deebi.ac.uk
Cytosolic Aconitase (cAcn): The cytosolic isoform plays a central role in the glyoxylate (B1226380) cycle, a pathway crucial for converting stored fats into carbohydrates, especially during seed germination in plants. github.iofrontiersin.org In the yeast Saccharomyces cerevisiae, a cytosolic aconitase has been identified as part of the glyoxylate shunt. molbiolcell.org
Other Isoforms and Functions: In plants, aconitase activity is also linked to stress signaling. It participates in retrograde signaling pathways, where signals from mitochondria and chloroplasts modulate nuclear gene expression to help the plant acclimate to environmental stress. nih.gov Furthermore, some studies suggest that in Arabidopsis thaliana, homoaconitase is targeted to the chloroplast. ebi.ac.uk
Table 2: Aconitase Isoforms in Plants and Fungi
| Isoform/Location | Primary Metabolic Pathway | Key Functions | Organism Examples |
| Mitochondrial | Tricarboxylic Acid (TCA) Cycle | Energy production (ATP), providing precursors for biosynthesis. github.iomolbiolcell.org | Plants, Fungi |
| Cytosolic | Glyoxylate Cycle | Conversion of fats to carbohydrates (gluconeogenesis). github.iomolbiolcell.orgfrontiersin.org | Plants, Saccharomyces cerevisiae |
| Mitochondrial (Homoaconitase) | Lysine Biosynthesis | Catalyzes the conversion of cis-homoaconitate to homoisocitrate. ebi.ac.uk | Higher Fungi |
| Chloroplastic (Homoaconitase) | Lysine Biosynthesis | Participates in amino acid synthesis within the chloroplast. ebi.ac.uk | Arabidopsis thaliana |
Aconitate(3-) in Invertebrate and Vertebrate Metabolism
In vertebrates and invertebrates, aconitate(3-) metabolism is handled by two primary aconitase isoforms, which exhibit a sophisticated division of labor between metabolic and regulatory functions. github.ioproteopedia.org
Mitochondrial Aconitase (ACO2): The mitochondrial isoform is dedicated to the TCA cycle, where it catalyzes the isomerization of citrate to isocitrate. nih.gov This enzymatic activity is crucial for aerobic respiration and cellular energy production. In addition to its catalytic function, emerging evidence indicates that mitochondrial aconitase has a non-enzymatic role in maintaining the stability of mitochondrial DNA (mtDNA) by binding to it within protein-DNA complexes known as nucleoids. github.ionih.gov
Cytosolic Aconitase (ACO1) / Iron Regulatory Protein 1 (IRP1): The cytosolic isoform is a bifunctional protein that links energy metabolism to iron homeostasis. github.ionih.gov
When cellular iron levels are sufficient, the protein assembles a [4Fe-4S] cluster and functions as an active aconitase, converting citrate to isocitrate in the cytosol. github.ioebi.ac.uk
When cellular iron is scarce, the [4Fe-4S] cluster is lost, and the protein undergoes a conformational change to become Iron Regulatory Protein 1 (IRP1). github.ionih.gov In this apo-form, IRP1 binds to IREs on the mRNAs of proteins involved in iron transport, storage (like ferritin), and utilization, thereby post-transcriptionally regulating their expression to manage iron levels. nih.govebi.ac.uk
This dual-function system allows vertebrate cells to sense and respond to changes in both their metabolic state and iron availability through a single protein.
Evolutionary Conservation and Divergence of the Aconitase Family
The aconitase enzyme family showcases a fascinating evolutionary history of both deep conservation and functional divergence. The core catalytic mechanism, involving an iron-sulfur cluster to facilitate a hydro-lyase reaction, is an ancient and conserved feature. pnas.orgnih.gov However, this fundamental theme has been adapted through gene duplication, horizontal gene transfer, and functional specialization.
Conservation: The aconitase superfamily includes several related enzymes that catalyze similar isomerization reactions on different substrates, such as aconitase itself, homoaconitase (lysine biosynthesis), and isopropylmalate isomerase (leucine biosynthesis). nih.gov These enzymes share a common structural fold and a conserved active site architecture, pointing to a common ancestor. nih.gov
Divergence:
Prokaryotic Diversification: The existence of distinct AcnA, AcnB, and the highly divergent AcnX families in prokaryotes illustrates early evolutionary branching. oup.comnih.gov The differential sensitivity of AcnA and AcnB to oxygen suggests that the evolution of these enzymes was driven by the need to adapt metabolism to varying aerobic conditions. pnas.org Phylogenetic analyses suggest that the AcnX family may be the ancestral form in archaea, with some lineages later acquiring the bacterial AcnA type via horizontal gene transfer. oup.com
Eukaryotic Specialization: In eukaryotes, the evolution of distinct cytosolic and mitochondrial isoforms allowed for the separation of metabolic pathways (TCA vs. glyoxylate cycles) and the acquisition of new regulatory functions. The development of the ACO1/IRP1 system in animals is a prime example of functional divergence, where an ancient metabolic enzyme was co-opted for a critical role in regulating iron homeostasis. github.io
Expansion in Plants: The aconitase gene family has expanded significantly in land plants, particularly in angiosperms, through gene duplication events. nih.govnih.gov This expansion has led to two distinct clades of aconitase genes that show divergence in their expression patterns and selective pressures, likely reflecting adaptation to specialized roles in plant development and stress response. nih.govnih.govmdpi.com
The evolution of the aconitase family provides a clear example of how a core enzymatic function can be conserved while being adapted and expanded upon to meet the diverse metabolic and regulatory needs of organisms across all domains of life.
Phylogenetic Analysis of Aconitase Genes
Aconitase (aconitate hydratase; EC 4.2.1.3) is an evolutionarily conserved enzyme found across all three domains of life: Bacteria, Archaea, and Eukarya. nih.govwikipedia.org Phylogenetic analyses based on aconitase gene sequences (ACO) reveal a complex evolutionary history characterized by gene duplication, divergence, and functional specialization. The aconitase superfamily can be classified into several distinct subfamilies based on sequence homology and evolutionary relationships. researchgate.net
Studies have identified multiple subfamilies, including bacterial AcnA, AcnB, and AcnD; mitochondrial aconitase (mAcn); eukaryotic cytosolic aconitase (cAcn), which is also known as Iron Regulatory Protein 1 (IRP1); and related isomerases like homoaconitase (HACN) and isopropylmalate isomerase (IPMI) found in bacteria, archaea, and fungi. researchgate.net
| Aconitase Subfamily | Typical Domain(s) of Life | Key Characteristics & Examples |
|---|---|---|
| Mitochondrial Aconitase (mAcn) | Eukarya | Canonical enzyme of the Krebs cycle located in the mitochondria. github.io Shows close phylogenetic relationship to aconitases from the Cytophaga-Flavobacterium-Bacteroides (CFB) group of bacteria, suggesting a common evolutionary origin. pnas.org |
| Cytosolic Aconitase (cAcn) / IRP1 | Eukarya (Mammals) | A bifunctional "moonlighting" protein that acts as an enzyme in the cytosol and as an RNA-binding protein (IRP1) to regulate iron metabolism. entropix.co.ukoup.com |
| Plant Aconitases | Eukarya (Plants) | Primarily cytosolic isoforms that resemble the cAcn/IRP1 family more than the mAcn family. nih.govfrontiersin.org The gene family has expanded in angiosperms through duplication events from a single ancestral gene. frontiersin.org |
| Aconitase A (AcnA) | Bacteria | Resembles the eukaryotic mitochondrial form (mAcn). github.io The aconitase from Rickettsia prowazekii, an alphaproteobacterium thought to be closely related to the mitochondrial ancestor, falls within this group. pnas.org |
| Aconitase B (AcnB) | Bacteria | A distinct bacterial form that can also have moonlighting regulatory functions, such as controlling flagellar biosynthesis or responding to iron starvation. github.iooup.comebi.ac.uk |
| Aconitase X (AcnX) | Bacteria, Archaea | A functionally diverse group with different substrate specificities compared to canonical aconitases, such as cis-3-hydroxy-L-proline dehydratase activity. nih.gov |
| Isopropylmalate Isomerase (IPMI) | Bacteria, Archaea, Fungi | An aconitase homolog involved in the leucine (B10760876) biosynthesis pathway. oup.comebi.ac.uk In prokaryotes, it is often a heterodimer of two subunits (LeuC and LeuD) corresponding to different domains of the monomeric fungal enzyme. ebi.ac.uk |
Phylogenetic trees constructed from multiple sequence alignments show that aconitases from the bacterial CFB group cluster with eukaryotic mitochondrial aconitases. pnas.org This suggests a shared origin for these specific Krebs cycle enzymes, separate from the evolutionary path of cytosolic and other bacterial aconitases. pnas.org In land plants, the aconitase gene family appears to have expanded through several duplication events. For instance, the ancestor of seed plants likely had a single ACO gene, which later duplicated and diverged in angiosperms. frontiersin.org This expansion contributed to functional diversification, with different gene copies showing varied expression patterns. frontiersin.org
Structural Homology and Functional Variability Across Species
Despite their phylogenetic divergence, members of the aconitase superfamily exhibit significant structural homology, particularly in their core architecture and active site. This conserved structure provides the foundation for their shared catalytic mechanism, while subtle differences and the acquisition of new functionalities lead to the observed variability across species.
Structural Homology The canonical aconitase protein is a monomer of about 83 kDa, folded into four distinct domains. utoronto.caproteopedia.org The first three N-terminal domains are compactly arranged around a catalytically essential iron-sulfur ([Fe-S]) cluster, while the fourth, larger C-terminal domain forms a deep active-site cleft. ebi.ac.ukutoronto.ca A flexible linker connects the fourth domain to the first three. utoronto.ca
The active site's key feature is the [Fe-S] cluster, which, unlike in most iron-sulfur proteins that act as electron carriers, directly participates in the catalytic reaction by binding the substrate. wikipedia.orgproteopedia.org The enzyme exists in two states:
Active Form: Contains a [4Fe-4S] cluster. wikipedia.org Three of the iron atoms are ligated by cysteine residues from the third domain, while the fourth iron atom (Feα) is labile and binds the substrate (or water/hydroxyl in the substrate-free state). utoronto.cawikipedia.org
Inactive Form: Contains a [3Fe-4S] cluster, formed by the loss of the labile Feα. utoronto.cawikipedia.org
The amino acid residues constituting the active site are highly conserved across different isoforms and species. oup.comnih.gov For example, a comparison between human mitochondrial aconitase and the cytosolic Iron-Regulatory Protein (IRE-BP) reveals that 12 of the 17 active site residues are identical, and the three crucial cysteine residues that bind the cluster are conserved. oup.comnih.gov This structural conservation extends to archaeal homologs like homoaconitase, which shares a homologous active site with mitochondrial aconitase. nih.gov
Functional Variability and Moonlighting While the primary function of aconitase is the stereospecific isomerization of citrate to isocitrate via a cis-aconitate intermediate, many aconitase family members have evolved secondary, or "moonlighting," functions. github.iowikipedia.org This functional variability is often regulated by the state of the iron-sulfur cluster.
| Aconitase Isoform/Example | Primary Catalytic Function | Moonlighting/Secondary Function(s) | Regulatory Switch |
|---|---|---|---|
| Mammalian Mitochondrial Aconitase (mAcn) | Isomerization of citrate to isocitrate (Krebs Cycle). github.io | Stabilization and maintenance of mitochondrial DNA (mtDNA) by forming part of the mitochondrial nucleoid. github.io | Linked to cellular metabolic state and the need to couple energy metabolism with mitochondrial gene expression. github.io |
| Mammalian Cytosolic Aconitase (cAcn/IRP1) | Isomerization of citrate to isocitrate (Cytosolic metabolism). github.io | Binds to iron-responsive elements (IREs) on mRNA to regulate the translation of proteins involved in iron uptake, storage, and utilization. wikipedia.orgfrontiersin.org | Switches from an enzyme to an RNA-binding protein upon disassembly of the [4Fe-4S] cluster to a [3Fe-4S] form under low iron conditions. entropix.co.ukwikipedia.org |
| Plant Cytosolic Aconitase | Isomerization of citrate to isocitrate (TCA and Glyoxylate Cycles). frontiersin.org | Involvement in oxidative stress responses. frontiersin.orgmdpi.com Some evidence suggests RNA-binding capabilities similar to IRP1. mdpi.com | Activity is modulated by factors like nitric oxide and oxidative stress. mdpi.commdpi.com |
| Bacterial Aconitase B (AcnB) | Isomerization of citrate to isocitrate (TCA Cycle). github.io | In S. aureus, the apo-protein acts as an RNA-binding protein to regulate its own expression and other metabolic enzymes during iron starvation. oup.com In S. enterica, it regulates flagella biosynthesis. ebi.ac.uk | Loss of the Fe-S cluster under iron-deprived conditions induces the RNA-binding regulatory function. oup.com |
The most well-studied example of functional variability is the dual role of mammalian cytosolic aconitase (cAcn). entropix.co.uk In iron-replete cells, it functions as an enzyme with a [4Fe-4S] cluster. wikipedia.org When cellular iron is scarce, the cluster disassembles, and the apo-protein adopts a conformation that allows it to bind to iron-responsive elements (IREs) in messenger RNAs, thereby post-transcriptionally regulating iron homeostasis. entropix.co.ukwikipedia.org Similarly, mitochondrial aconitase moonlights by participating in the maintenance of mitochondrial DNA, linking the cell's energy status directly to the integrity of its mitochondrial genome. github.io This phenomenon is not limited to eukaryotes; bacterial aconitases also display regulatory roles that are triggered by iron availability, demonstrating that functional plasticity is a deeply conserved feature of this enzyme family. oup.com
Emerging Roles and Future Research Directions in Aconitate 3 Biochemistry
Aconitate(3-) Derivatives as Signaling Molecules (e.g., Itaconate)
Once considered solely an intermediate in the Krebs cycle, aconitate is now understood to be a precursor to itaconate, a metabolite with significant signaling capabilities, particularly within the immune system. researchgate.netnih.gov The production of itaconate from cis-aconitate is catalyzed by the enzyme cis-aconitate decarboxylase (ACOD1), also known as immune-responsive gene 1 (IRG1). researchgate.netfrontiersin.org This process is notably upregulated in immune cells like macrophages upon encountering inflammatory stimuli. frontiersin.orgfrontiersin.org Itaconate and its derivatives, such as 4-octyl itaconate (4-OI) and dimethyl itaconate (DMI), are not merely metabolic byproducts but active signaling molecules that can modulate cellular processes through various mechanisms. nih.govportlandpress.com
One key mechanism of itaconate's signaling function is through the post-translational modification of proteins, specifically by covalently modifying cysteine residues in a process called "itaconation" or "dicarboxypropylation". portlandpress.comchomixbio.com This modification can alter the function of target proteins, influencing pathways related to inflammation, metabolism, and oxidative stress. researchgate.netportlandpress.comchomixbio.com
Role in Cellular Stress Responses and Metabolic Adaptation
Itaconate plays a crucial role in helping cells respond to and adapt to various stressors, particularly those involving inflammation and metabolic shifts. researchgate.netfrontiersin.org During an inflammatory response, such as that triggered by lipopolysaccharides (LPS), macrophages undergo significant metabolic reprogramming. jci.orgoncotarget.com They increase glycolysis and produce high levels of itaconate. researchgate.netresearchgate.net This surge in itaconate levels acts as a feedback mechanism to control the inflammatory response. researchgate.net
One of the primary ways itaconate mediates cellular stress responses is by activating the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2). researchgate.netnih.govashpublications.org Itaconate and its derivatives can alkylate cysteine residues on Kelch-like ECH-associated protein 1 (KEAP1), the primary sensor for oxidative stress, which leads to the release and activation of Nrf2. frontiersin.orgmdpi.commdpi.com Activated Nrf2 then moves to the nucleus and promotes the transcription of a suite of antioxidant and anti-inflammatory genes. researchgate.netfrontiersin.org This Nrf2-dependent pathway is critical for protecting cells from oxidative damage and resolving inflammation. portlandpress.comnih.gov
Furthermore, itaconate influences metabolic adaptation by directly inhibiting key enzymes. It is a known competitive inhibitor of succinate (B1194679) dehydrogenase (SDH), an enzyme in the Krebs cycle. jci.orgoncotarget.comnih.gov By inhibiting SDH, itaconate leads to an accumulation of succinate, which can have pro-inflammatory effects. However, the inhibition of SDH also limits the production of mitochondrial reactive oxygen species (mtROS), thereby helping to control oxidative stress. jci.org Itaconate and its derivatives have also been shown to inhibit enzymes in the glycolytic pathway, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and fructose-bisphosphate aldolase (B8822740) A (ALDOA), further demonstrating its role in metabolic reprogramming. frontiersin.orgchomixbio.comnih.govresearchgate.net
Recent research has also highlighted the role of itaconate in stress erythropoiesis, the process of generating red blood cells in response to anemia. ashpublications.org Itaconate activates Nrf2, which in turn reduces the production of nitric oxide, a molecule that drives the proliferation of stress erythroid progenitors. ashpublications.org This allows these progenitor cells to differentiate into mature red blood cells, aiding in the recovery from anemia. ashpublications.org
Interplay with Redox Homeostasis and Reactive Oxygen/Nitrogen Species Metabolism
Itaconate is a significant modulator of cellular redox homeostasis, influencing the balance between oxidants and antioxidants and the metabolism of reactive oxygen species (ROS) and reactive nitrogen species (RNS). portlandpress.comspringernature.comnih.gov The activation of the Nrf2 pathway by itaconate is a central mechanism in its antioxidant function. nih.govfrontiersin.org By inducing the expression of antioxidant genes, Nrf2 helps to produce molecules like glutathione (B108866) (GSH) and thioredoxin (TRX), which are crucial for neutralizing ROS and maintaining a balanced redox state. nih.govmdpi.com
The inhibition of SDH by itaconate also plays a key role in regulating ROS production. jci.org SDH is a component of the electron transport chain in mitochondria, and its activity can lead to the generation of mtROS. jci.org By inhibiting SDH, itaconate helps to mitigate this source of oxidative stress. jci.orgmdpi.com However, the relationship between itaconate and ROS is complex. In some contexts, itaconate can promote ROS production. For instance, itaconate has been shown to inhibit the antioxidant enzyme peroxiredoxin 5 (PRDX5), leading to a sustained oxidative environment in activated macrophages, which can enhance their antimicrobial activity. springernature.com
Moreover, itaconate can react with glutathione (GSH), a major cellular antioxidant, which can lead to a decrease in GSH levels and potentially increase ROS concentrations under certain conditions. mdpi.com Cell-permeable derivatives of itaconate, such as 4-octyl itaconate (4-OI), have been shown to restore mitochondrial redox balance and reduce ROS and malondialdehyde levels in models of cardiotoxicity. nih.govnih.gov In the context of reperfusion injury, itaconate administration has been demonstrated to increase glutathione levels and reduce ROS/RNS, leading to improved neurological outcomes. nih.govresearchgate.net
The interplay of itaconate with redox homeostasis is also evident in its ability to inhibit the mitochondrial carnitine/acylcarnitine carrier (CAC) through irreversible binding to a specific cysteine residue. mdpi.com This inhibition could affect fatty acid oxidation and act synergistically with SDH inhibition. mdpi.com
Interconnections of Aconitate(3-) Metabolism with Other Major Biochemical Pathways
The metabolism of aconitate and its derivative, itaconate, is intricately linked with other central biochemical pathways, extending its influence beyond the Krebs cycle and immunometabolism. These connections highlight its role as a key metabolic regulator that can influence cellular function on a broader scale.
Cross-talk with Lipid Metabolism and Amino Acid Metabolism
The link between aconitate metabolism and lipid metabolism is becoming increasingly evident. Mitochondrial aconitase (ACO2), the enzyme that converts citrate (B86180) to isocitrate, is a crucial link between the TCA cycle and lipid synthesis. nih.govmdpi.com Citrate produced in the mitochondria can be exported to the cytosol and cleaved to form acetyl-CoA, the primary building block for fatty acid synthesis. mdpi.comfrontiersin.org Therefore, the activity of ACO2 indirectly influences the rate of lipogenesis. nih.gov Studies have shown that decreased ACO2 levels can lead to an increased flux of citrate towards fatty acid and lipid synthesis. researchgate.net
Itaconate itself has been shown to directly impact lipid metabolism. In the context of sepsis, itaconate appears to aid in lipid metabolism and has anti-steatotic (fat-reducing) properties in the liver. biorxiv.orgelifesciences.org Proteomic analyses have revealed that itaconate treatment can enhance the expression of enzymes involved in fatty acid oxidation. biorxiv.orgelifesciences.org Specifically, itaconate can stabilize the expression of carnitine palmitoyltransferase 1A (CPT1a), a key enzyme for mitochondrial fatty acid uptake, by reducing its ubiquitination. biorxiv.orgelifesciences.org
The connection to amino acid metabolism is also significant. Itaconate can be metabolized to itaconyl-CoA, which has been shown to inhibit the vitamin B12-dependent enzyme methylmalonyl-CoA mutase (MCM). portlandpress.com This inhibition can affect the metabolism of branched-chain amino acids. frontiersin.org Furthermore, the production of itaconate is linked to glutamine metabolism, as glutamine can be a source of α-ketoglutarate, which can replenish the TCA cycle (anaplerosis) and support itaconate synthesis. frontiersin.orgbmj.com
Role in Nutrient Sensing and Metabolic Reprogramming
The production of itaconate in immune cells is a prime example of metabolic reprogramming in response to a specific stimulus (inflammation). frontiersin.orgoncotarget.com This reprogramming involves a shift towards glycolysis and the diversion of a TCA cycle intermediate to produce a signaling molecule. researchgate.net This demonstrates a sophisticated level of metabolic control where a nutrient-processing pathway is repurposed for signaling.
Itaconate's ability to inhibit key metabolic enzymes like SDH and those in the glycolytic pathway is a direct mechanism of metabolic reprogramming. jci.orgnih.govresearchgate.net By altering the flux through these central pathways, itaconate can shift the cell's metabolic priorities. For instance, inhibiting glycolysis can redirect glucose flux into the pentose (B10789219) phosphate (B84403) pathway (PPP), which is important for producing NADPH to counteract oxidative stress and for nucleotide synthesis. researchgate.net
Furthermore, the influence of itaconate on transcription factors like Nrf2 represents another layer of metabolic control. researchgate.netnih.gov Nrf2 not only regulates antioxidant responses but also influences metabolic gene expression, creating a feedback loop where a metabolite can orchestrate a broader transcriptional program to adapt to changing conditions. ashpublications.org In T cells, the itaconate derivative 4-OI has been shown to downregulate fatty acid uptake, indicating a specific role in reprogramming the metabolism of these immune cells during inflammation. mdpi.com
Advanced Omics Technologies in Aconitate(3-) Research
The study of aconitate and its derivatives has been significantly advanced by the application of "omics" technologies, which allow for the large-scale analysis of biological molecules. These approaches have provided a more comprehensive understanding of the roles of these metabolites.
Metabolomics , the systematic study of small molecules (metabolites) within a biological system, has been instrumental in identifying the accumulation of itaconate in activated macrophages and in various disease states. oncotarget.comaai.orgresearchgate.net Unbiased metabolomic screening has been key to discovering that itaconate is one of the most highly upregulated metabolites in certain cellular contexts, such as in peritoneal macrophages from tumor-bearing mice. researchgate.net
Proteomics , the large-scale study of proteins, has been used to identify the protein targets of itaconate. A specialized chemoproteomic approach using bioorthogonal probes, such as itaconate-alkyne (B3025882) (ITalk), has enabled the direct identification of proteins that are covalently modified by itaconate (itaconation) in living cells. frontiersin.orgacs.org This has led to the discovery of numerous itaconate targets, including enzymes involved in glycolysis and proteins involved in ubiquitination. chomixbio.combiorxiv.orgrsc.org Quantitative proteomics has also been used to assess how itaconate treatment alters the entire proteome of a cell, revealing changes in pathways related to fatty acid oxidation. biorxiv.orgelifesciences.org
Activity-Based Protein Profiling (ABPP) is another powerful chemoproteomic technique that has been applied to itaconate research. ABPP uses chemical probes that react with active enzyme sites to profile the functional state of enzymes on a global scale. This has been used to identify itaconate-modified cysteine residues on key glycolytic enzymes, providing direct evidence for its mechanism of metabolic regulation. chomixbio.com
Transcriptomics , the study of the complete set of RNA transcripts, has been used to understand how itaconate affects gene expression. For example, studies have used transcriptomics to show that itaconate, through the activation of Nrf2, can induce the expression of a wide range of antioxidant and anti-inflammatory genes. researchgate.netfrontiersin.org
Genomics , including the use of knockout mouse models (e.g., Acod1 knockout mice that cannot produce itaconate), has been crucial in elucidating the physiological functions of itaconate. portlandpress.combiorxiv.orgelifesciences.org By comparing these knockout animals to wild-type counterparts, researchers can determine the specific roles of itaconate in processes like lipid metabolism during sepsis and stress erythropoiesis. ashpublications.orgelifesciences.org
Together, these omics technologies are providing a systems-level view of aconitate and itaconate biochemistry, revealing complex networks of interaction and regulation that were previously unappreciated.
Table of Research Findings on Itaconate's Effects
| Area of Research | Key Finding | Primary Mechanism | Key Proteins/Pathways Involved |
|---|---|---|---|
| Cellular Stress Response | Activates protective anti-stress responses. researchgate.net | Activation of Nrf2 transcription factor. researchgate.netnih.gov | Nrf2, KEAP1, ATF3 frontiersin.orgresearchgate.net |
| Redox Homeostasis | Modulates cellular redox balance. portlandpress.comnih.gov | Inhibition of SDH and activation of Nrf2. jci.orgfrontiersin.org | SDH, Nrf2, PRDX5, Glutathione jci.orgnih.govspringernature.com |
| Lipid Metabolism | Enhances fatty acid oxidation and has anti-steatotic effects. biorxiv.orgelifesciences.org | Stabilization of CPT1a protein. biorxiv.orgelifesciences.org | CPT1a, ACO2 nih.govbiorxiv.org |
| Amino Acid Metabolism | Inhibits methylmalonyl-CoA mutase. portlandpress.com | Formation of itaconyl-CoA. frontiersin.orgportlandpress.com | Methylmalonyl-CoA mutase (MCM) portlandpress.com |
| Metabolic Reprogramming | Shifts metabolism from glycolysis towards the pentose phosphate pathway. researchgate.net | Inhibition of glycolytic enzymes. nih.govresearchgate.net | SDH, GAPDH, ALDOA jci.orgnih.govresearchgate.net |
Proteomics of Aconitase and Related Proteins
Proteomics, the large-scale study of proteins, has provided significant insights into the regulation and function of aconitase and its interacting partners. Aconitase itself is subject to various post-translational modifications (PTMs) that modulate its activity and function. nih.govnih.govresearchgate.net
Post-Translational Modifications of Aconitase:
Aconitase activity is heavily regulated by redox-dependent PTMs, particularly those affecting its iron-sulfur cluster and key cysteine residues. nih.govnih.govresearchgate.net Oxidative stress, mediated by reactive oxygen species (ROS) and reactive nitrogen species (RNS), can lead to the oxidation of the [4Fe-4S] cluster to an inactive [3Fe-4S] state. nih.govresearchgate.net This inactivation is often reversible, with cellular machinery in place to repair and reassemble the cluster. nih.gov
Key PTMs identified on aconitase include:
Oxidation: The labile iron atom in the [4Fe-4S] cluster makes aconitase highly susceptible to oxidative damage. researchgate.net This can lead to the loss of the iron atom and inactivation of the enzyme. nih.gov
Nitrosylation and Thiolation: Cysteine residues near the Fe-S cluster are targets for nitrosylation and thiolation, which can also modulate enzyme activity. nih.govnih.govresearchgate.net
Nitration and Carbonylation: Tyrosine nitration and the oxidation of lysine (B10760008) residues to carbonyls are other oxidative modifications that have been observed on aconitase, often associated with cellular stress and aging. nih.govnih.govresearchgate.net
Phosphorylation and Acetylation: Redox-independent PTMs such as phosphorylation and acetylation have also been described for aconitase, suggesting additional layers of regulation. nih.govuark.edu For instance, the transcriptional repression of SIRT3, a mitochondrial deacetylase, can potentiate mitochondrial aconitase activation. uark.edu
N-formylkynurenine modifications: In bovine heart mitochondria, specific N-formylkynurenine modifications on aconitase-2 have been identified as potential biomarkers for reactive oxygen species. acs.orgnih.gov
Interactive Data Table: Post-Translational Modifications of Aconitase
| Modification | Type | Effect on Aconitase | References |
| Oxidation | Redox-dependent | Inactivation, unfolding, degradation | nih.gov, researchgate.net |
| Nitrosylation | Redox-dependent | Modulation of activity | nih.gov, nih.gov, researchgate.net |
| Thiolation | Redox-dependent | Modulation of activity | nih.gov, nih.gov, researchgate.net |
| Tyrosine Nitration | Redox-dependent | Damage, inactivation | nih.gov, nih.gov, researchgate.net |
| Lysine Carbonylation | Redox-dependent | Damage, inactivation | nih.gov, nih.gov, researchgate.net |
| Phosphorylation | Redox-independent | Regulation of activity | nih.gov |
| Acetylation | Redox-independent | Regulation of activity | uark.edu |
| N-formylkynurenine | Oxidative | Biomarker for ROS | acs.org, nih.gov |
Aconitase-Interacting Proteins:
Proteomic approaches have also been employed to identify proteins that interact with aconitase, revealing its involvement in broader cellular networks. In Arabidopsis, the B'ζ subunit of protein phosphatase 2A (PP2A) has been shown to interact with the Krebs cycle proteins aconitase (ACO3), malate (B86768) dehydrogenase (mMDH2), and the succinate/fumarate (B1241708) translocator (mSFC1). nih.govbiorxiv.org This suggests a role for PP2A in regulating mitochondrial energy metabolism through its interaction with aconitase and other key enzymes. nih.gov
Furthermore, in the bacterium Helicobacter pylori, a proteomics study comparing a wild-type strain to a strain lacking aconitase (ΔacnB) revealed that AcnB regulates the expression of several other proteins in response to oxidative stress. asm.org This includes proteins involved in oxidative stress defense, nickel-containing enzymes, and motility, highlighting the pleiotropic regulatory roles of aconitase beyond its canonical enzymatic function. asm.org The Lon protease in mitochondria is known to selectively degrade the oxidized, hydrophobic form of aconitase, playing a role in protein quality control. researchgate.net
Integrated Multi-Omics Analysis of Aconitate(3-) Flux and Network Interactions
The integration of multiple "omics" datasets, such as transcriptomics, metabolomics, and proteomics, provides a powerful systems biology approach to understanding the complex regulation of metabolic pathways involving aconitate(3-). vtt.fiembopress.org These integrated analyses allow researchers to move beyond studying individual components to mapping the intricate network of interactions that govern metabolic flux. vtt.fi
Transcriptomic and Metabolomic Insights:
Studies combining transcriptomics and metabolomics have shed light on how aconitate metabolism is regulated under various conditions. For example, in Populus tomentosa under heat stress, the gene encoding aconitate hydratase was upregulated, while levels of pyruvate (B1213749) and fumarate decreased, suggesting a rerouting of metabolic flux within the TCA cycle. mdpi.com Similarly, in response to nitrogen deficiency, poplar trees showed changes in both the expression of genes related to carbon and nitrogen metabolism and the levels of associated metabolites. nih.gov
In durian fruit ripening, an integrated analysis of metabolomics and transcriptomics revealed that while the content of cis-aconitate was ripening-related, the more abundant organic acids contributing to taste were malate and succinate. frontiersin.org This highlights how flux through the aconitate-related steps of the TCA cycle is coordinated with other metabolic pathways to produce the final fruit metabolome. frontiersin.org
Computational Modeling of Metabolic Networks:
Computational pipelines like INTEGRATE have been developed to formally integrate metabolomics and transcriptomics data with stoichiometric metabolic models. plos.org This approach can distinguish between metabolic regulation driven by changes in gene expression and that controlled by metabolite concentrations (e.g., substrate availability, allosteric regulation). plos.org For instance, such a model could determine that while aconitase gene expression might not change, the flux through the reaction is altered due to changes in the concentration of its substrate, citrate.
Network biology approaches, which model biological systems as networks of interacting components, are also crucial for interpreting multi-omics data. vtt.fimdpi.com By mapping differentially expressed genes and metabolites onto protein-protein interaction networks, researchers can identify functional modules and key regulatory hubs. mdpi.com This has been used to study the response to ischemia and revascularization in a pre-clinical model, where heart aconitase (ACO2) was identified as an upregulated protein during post-conditioning. mdpi.com
Table: Examples of Integrated Multi-Omics Studies on Aconitate Metabolism
| Organism/System | Condition | Key Findings Related to Aconitate | Omics Methods Used | References |
| Populus tomentosa | Heat Stress | Upregulation of aconitate hydratase gene expression. | Transcriptomics, Metabolomics | mdpi.com |
| Populus tomentosa | Nitrogen Deficiency | Altered expression of C and N metabolism genes and related metabolite levels. | Transcriptomics, Metabolomics | nih.gov |
| Durian Fruit | Ripening | cis-Aconitate identified as a ripening-related metabolite. | Transcriptomics, Metabolomics | frontiersin.org |
| Mouse Model | Diet-Induced Obesity | Increased liver TCA cycle metabolites (malate, succinate, oxaloacetate) in high-fat diet mice. | Transcriptomics, Metabolomics, Metagenomics | mdpi.com |
| Human Cell Lines | Cancer vs. Normal | Development of a pipeline (INTEGRATE) to distinguish transcriptional vs. metabolic regulation of aconitase flux. | Transcriptomics, Metabolomics, Computational Modeling | , plos.org |
| Pre-clinical Model | Ischemia/Revascularization | Upregulation of heart aconitase (ACO2) during post-conditioning. | Proteomics, Network Biology | mdpi.com |
| Mouse Kidney | Hypoxic Stress | Decreased concentration of cis-aconitate. | Transcriptomics, Metabolomics | spandidos-publications.com |
Development of Novel Research Tools and Inhibitors for Aconitate(3-) Investigations
The development of specific inhibitors and novel research tools is crucial for dissecting the multifaceted roles of aconitase and the metabolic pathways it influences. These tools allow for the controlled perturbation of the system, enabling researchers to probe the consequences of altered aconitate metabolism.
Inhibitors of Aconitase:
Several compounds are known to inhibit aconitase activity, and they have been instrumental in studying its function.
Fluorocitrate: This compound is a classic inhibitor of aconitase. ashpublications.org It acts as a substrate, and the enzyme converts it into a product that binds tightly to the active site, causing inhibition. pnas.org Fluorocitrate has been used to block erythroid differentiation in a manner similar to iron deprivation, a process that was reversible by the addition of isocitrate. ashpublications.org
trans-Aconitate: This isomer of the enzyme's intermediate, cis-aconitate, acts as a competitive inhibitor. creative-enzymes.com
Oxalomalate: This compound also inhibits aconitase and has been shown to increase citrate content in citrus fruit callus cells. nih.gov This inhibition leads to a metabolic shift towards amino acid biosynthesis and the GABA shunt. nih.gov
Citramalate (B1227619): Investigated for its potential as an endogenous inhibitor of mitochondrial aconitase in citrus fruits, citramalate was found to inhibit the mitochondrial but not the cytosolic form of the enzyme. nih.gov
Zinc: High concentrations of zinc ions (Zn2+) can inhibit aconitase, likely by disrupting the iron-sulfur cluster. scbt.com
While these inhibitors have been valuable, there is ongoing research to develop more specific and potent inhibitors for both aconitase and related enzymes like aconitate decarboxylase 1 (ACOD1), which is involved in itaconate production. ascenion.de For ACOD1, analogs of citraconic acid are being developed as first-in-class inhibitors for potential therapeutic applications. ascenion.de
Novel Research Tools:
Beyond chemical inhibitors, a range of molecular and analytical tools are being employed to investigate aconitate biochemistry.
Genetic Tools: The creation of knockout strains, such as the ΔacnB strain in H. pylori, allows for the study of the global effects of aconitase absence. asm.org Similarly, CRISPR-mediated gene editing has been used to characterize aconitase genes in tomatoes. researchgate.net
Advanced Analytical Techniques: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are essential for the precise quantification of aconitate and related metabolites in complex biological samples. nih.govspandidos-publications.comnih.gov
Computational and Systems Biology Approaches: As discussed previously, the development of computational models and network analysis tools allows for the integration of multi-omics data to generate predictive models of aconitate flux and its regulation. vtt.fiplos.org These in silico tools are invaluable for generating new hypotheses and guiding experimental design.
The continued development of these inhibitors and research tools will undoubtedly lead to a deeper understanding of the emerging roles of aconitate(3-) and its associated enzymes in health and disease.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for quantifying aconitate(3-) in biological samples?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection at 210–220 nm to separate and quantify aconitate(3-) isomers. Enzymatic assays coupling aconitase activity with NADPH production (via isocitrate dehydrogenase) can also measure aconitate(3-) flux in mitochondrial extracts. Ensure sample stability by maintaining pH 6.5–7.5 to prevent spontaneous isomerization .
Q. How does aconitate(3-) participate in the citric acid cycle, and what experimental approaches validate its role?
- Methodological Answer : Aconitate(3-) is an intermediate in the isomerization of citrate to isocitrate catalyzed by aconitase. To validate its role, use in vitro reconstitution assays with purified aconitase and monitor reaction progress via spectrophotometry (absorbance at 240 nm for cis-aconitate) or ¹³C-NMR to track carbon flux. Inhibitors like fluorocitrate can block aconitase activity, providing negative controls .
Q. What are the key challenges in isolating aconitate(3-) from cellular matrices?
- Methodological Answer : Rapid quenching of metabolism (e.g., liquid nitrogen freezing) and acid extraction (1% perchloric acid) are critical to stabilize aconitate(3-). Avoid metal chelators that interfere with aconitase activity. Use ion-exchange chromatography to separate aconitate(3-) from other tricarboxylic acids, followed by mass spectrometry (MS) for confirmation .
Advanced Research Questions
Q. How can isotopic labeling resolve conflicting data on aconitate(3-)’s metabolic flux in cancer versus normal cells?
- Methodological Answer : Employ ¹³C-glucose or ¹³C-glutamine tracer studies combined with gas chromatography-MS (GC-MS) to track aconitate(3-) labeling patterns. Compare isotopic enrichment in cancer cell lines (e.g., HeLa) versus primary cells. Normalize data to mitochondrial content (citrate synthase activity) and account for off-target effects of aconitase inhibitors .
Q. What experimental designs address discrepancies in reported kinetic parameters of aconitate isomerase?
- Methodological Answer : Standardize reaction conditions (pH 7.4, 25°C) and enzyme sources (recombinant vs. tissue-extracted aconitase). Use stopped-flow spectroscopy to measure cis-trans isomerization rates. Validate purity of substrates (cis- or trans-aconitate) via NMR and control for metal ion interference (Fe-S clusters in aconitase) .
Q. How to differentiate non-enzymatic versus enzymatic aconitate(3-) isomerization in vitro?
- Methodological Answer : Perform time-course experiments with and without heat-inactivated aconitase. Monitor isomer ratios via chiral chromatography or circular dichroism. Use Arrhenius plots to distinguish temperature-dependent enzymatic activity from spontaneous isomerization. Include iron chelators (e.g., deferoxamine) to inhibit aconitase .
Q. What statistical approaches reconcile contradictory findings in aconitate(3-)-linked redox stress studies?
- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to datasets integrating aconitate(3-) levels, ROS markers, and mitochondrial membrane potential. Use Bayesian modeling to quantify uncertainty in measurements, especially when comparing across labs with varying extraction protocols .
Methodological Notes
- Data Validation : Always include internal standards (e.g., deuterated aconitate) in MS workflows to correct for matrix effects .
- Reproducibility : Document buffer composition, enzyme lot numbers, and quenching methods in detail to enable replication .
- Ethical Considerations : For studies using recombinant enzymes, disclose plasmid sources and purification tags to address potential bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
